Dysprosium;chloride
Description
Significance of Dysprosium(III) in Lanthanide Chemistry and Materials Science
The importance of Dysprosium(III) chloride stems from the unique properties of the dysprosium ion (Dy³⁺), a member of the lanthanide series of elements. ontosight.aiamericanelements.com Lanthanides are characterized by their partially filled 4f orbitals, which are responsible for their distinct magnetic and optical properties. smolecule.comnih.gov Dysprosium, along with holmium, exhibits the highest magnetic strength of all elements, particularly at low temperatures. americanelements.com This high magnetic anisotropy makes dysprosium compounds, including the chloride salt, crucial precursors for the synthesis of advanced materials. smolecule.com
In materials science, Dysprosium(III) chloride is a key ingredient in the production of high-performance permanent magnets, such as neodymium-iron-boron (NdFeB) magnets. chemimpex.comsamaterials.com The addition of dysprosium enhances the coercivity and thermal stability of these magnets, making them suitable for demanding applications like electric vehicle motors and wind turbines. chemimpex.comsamaterials.com Furthermore, the luminescent properties of dysprosium are harnessed in the development of phosphors for LEDs and display systems, as well as in specialized glasses and lasers. ontosight.aismolecule.comchemimpex.com Its ability to enhance luminescence is a critical factor in creating energy-efficient lighting solutions. chemimpex.com
In lanthanide chemistry, Dysprosium(III) chloride serves as a versatile starting material for the synthesis of other dysprosium salts and complexes. wikipedia.orgbiomall.in It is a moderately strong Lewis acid, a characteristic that allows it to act as a catalyst in various organic reactions. wikipedia.orgchemeurope.comsmolecule.com Researchers utilize Dysprosium(III) chloride to study the coordination chemistry of lanthanides, investigating how the dysprosium ion interacts with different ligands to form complexes with specific geometries and properties. smolecule.commdpi.com
Table 1: Physical and Chemical Properties of Dysprosium(III) Chloride
| Property | Value |
|---|---|
| Chemical Formula | DyCl₃ (anhydrous) wikipedia.org |
| DyCl₃·6H₂O (hexahydrate) wikipedia.org | |
| Molar Mass | 268.86 g/mol (anhydrous) wikipedia.org |
| 376.95 g/mol (hexahydrate) chemimpex.com | |
| Appearance | White to yellow solid/crystals ontosight.aiwikipedia.org |
| Melting Point | 647 °C (anhydrous) chemeurope.com |
| Boiling Point | 1530 °C (anhydrous) chemeurope.com |
| Density | 3.67 g/cm³ (anhydrous) wikipedia.org |
| Solubility in Water | Soluble wikipedia.org |
| Crystal Structure | AlCl₃ structure (anhydrous) wikipedia.org |
Overview of Recent Research Trajectories Involving Dysprosium(III) Chloride
Recent research involving Dysprosium(III) chloride has been vibrant and multifaceted, with a significant focus on the development of single-molecule magnets (SMMs). SMMs are individual molecules that can exhibit magnetic hysteresis, a property traditionally associated with bulk magnets, and they hold potential for applications in high-density data storage and quantum computing. chinesechemsoc.org Scientists are actively exploring the synthesis of novel dysprosium complexes using Dysprosium(III) chloride as a precursor to achieve high-performance SMMs with large energy barriers for magnetization reversal. chinesechemsoc.orgchemrxiv.org
Another prominent research area is the use of Dysprosium(III) chloride in catalysis. ontosight.airesearchgate.net Its Lewis acidic nature is being exploited to catalyze a range of organic transformations, including carbon-carbon bond-forming reactions like the Friedel-Crafts alkylation and the aza-Piancatelli rearrangement. smolecule.comresearchgate.net Researchers are also developing novel catalytic systems by incorporating Dysprosium(III) chloride into composite materials or supporting it on various substrates. smolecule.com
The synthesis of advanced luminescent materials also remains an active field of investigation. smolecule.comchemicalbook.com Dysprosium(III) chloride is used as a dopant in various host materials to create phosphors with specific emission properties for applications in solid-state lighting and bioimaging. smolecule.comchemimpex.com Furthermore, research into the electrochemical reduction of dysprosium ions from molten chloride salts is crucial for the production of dysprosium metal and its alloys. wikipedia.orgresearchgate.net
Scope and Research Focus on Dysprosium(III) Chloride Systems
The research focus on Dysprosium(III) chloride systems is primarily centered on understanding and manipulating its chemical and physical properties to create functional materials and catalysts. Key areas of investigation include:
Synthesis and Characterization of Coordination Complexes: A significant portion of research involves the synthesis of new dysprosium complexes with various organic ligands. mdpi.comsigmaaldrich.comkrackeler.com The goal is to control the coordination environment around the Dy³⁺ ion to fine-tune its magnetic and luminescent properties. mdpi.comrsc.org Techniques like single-crystal X-ray diffraction are crucial for determining the precise structure of these complexes. mdpi.com
Magnetic Properties and Single-Molecule Magnets: A major driver of current research is the pursuit of high-performance SMMs. nih.govchinesechemsoc.org Studies focus on correlating the structure of dysprosium complexes with their magnetic behavior, particularly the energy barrier for magnetization reversal (Ueff). chemrxiv.orgrsc.org This involves detailed magnetic measurements and theoretical calculations to understand the factors that govern the magnetic anisotropy. mdpi.com
Catalytic Applications: The catalytic activity of Dysprosium(III) chloride and its derivatives is being systematically explored for various organic reactions. researchgate.net Research aims to develop efficient and selective catalytic processes for the synthesis of valuable organic compounds. smolecule.com
Luminescent Materials: The development of novel phosphors and luminescent materials based on dysprosium is another key focus. smolecule.comchemimpex.com This includes investigating the effects of different host lattices and co-dopants on the luminescent efficiency and color purity of the materials.
Electrochemical Studies: Research on the electrochemical behavior of Dysprosium(III) chloride in molten salt systems is essential for the electrowinning of dysprosium metal. wikipedia.orgresearchgate.net These studies investigate the reduction mechanism and kinetics of dysprosium ions at various electrodes. researchgate.net
Table 2: Recent Research Highlights of Dysprosium(III) Chloride
| Research Area | Focus | Key Findings/Applications |
|---|---|---|
| Single-Molecule Magnets | Synthesis of new Dy(III) complexes. mdpi.comsigmaaldrich.comkrackeler.com | Development of SMMs with high energy barriers for data storage and quantum computing. chinesechemsoc.orgchemrxiv.org |
| Catalysis | Lewis acid catalysis in organic synthesis. smolecule.comresearchgate.net | Efficient synthesis of complex organic molecules. researchgate.net |
| Luminescent Materials | Doping of host materials with Dy³⁺. smolecule.comchemimpex.com | Creation of phosphors for LEDs, displays, and bioimaging. smolecule.comchemimpex.com |
| Electrochemistry | Reduction of Dy³⁺ in molten salts. wikipedia.orgresearchgate.net | Production of high-purity dysprosium metal. wikipedia.org |
Properties
CAS No. |
63944-04-7 |
|---|---|
Molecular Formula |
ClDy- |
Molecular Weight |
197.95 g/mol |
IUPAC Name |
dysprosium;chloride |
InChI |
InChI=1S/ClH.Dy/h1H;/p-1 |
InChI Key |
KQMKYNTXABZZOO-UHFFFAOYSA-M |
Canonical SMILES |
[Cl-].[Dy] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Dysprosium Iii Chloride Derivatives
Preparation of Anhydrous Dysprosium(III) Chloride and Hydrates for Advanced Applications
The preparation of dysprosium(III) chloride precursors is tailored to the specific requirements of the subsequent synthetic steps, with a primary distinction between its anhydrous and hydrated forms.
Hydrated Dysprosium(III) Chloride (DyCl₃·6H₂O): The hydrated form, dysprosium(III) chloride hexahydrate, is typically prepared by dissolving dysprosium(III) oxide (Dy₂O₃) in aqueous hydrochloric acid (HCl). wikipedia.orghandwiki.org The resulting solution is then carefully evaporated to crystallize the hexahydrate, which appears as a yellow crystalline powder or lumps. guidechem.comsamaterials.com This hydrated salt is a convenient starting material for syntheses conducted in aqueous solutions or for the preparation of certain coordination complexes where the water molecules can be displaced by other ligands. mdpi.comresearchgate.net
Anhydrous Dysprosium(III) Chloride (DyCl₃): Obtaining the anhydrous form is more complex, as simple heating of the hexahydrate is ineffective. Heating DyCl₃·6H₂O in air leads to partial hydrolysis, forming an insoluble oxychloride (DyOCl). wikipedia.orghandwiki.orgchemeurope.com To circumvent this, several methods have been developed to produce high-purity anhydrous DyCl₃, a white to yellow solid essential for organometallic synthesis and molten salt electrolysis. wikipedia.orgsigmaaldrich.com
One of the most effective and widely used methods is the ammonium (B1175870) chloride route . wikipedia.orghandwiki.org This process involves heating either dysprosium(III) oxide or the hydrated chloride with an excess of ammonium chloride (NH₄Cl). The reaction proceeds through the formation of an intermediate pentachloride complex, (NH₄)₂[DyCl₅], which then thermally decomposes under vacuum to yield anhydrous DyCl₃. wikipedia.orghandwiki.orgwikipedia.org Another variation involves slowly heating the hydrate (B1144303) to 400 °C with several equivalents of ammonium chloride under high vacuum. chemeurope.com
An alternative, non-aqueous method involves the reaction of dysprosium(III) oxide with carbon tetrachloride (CCl₄) in an argon atmosphere at elevated temperatures (e.g., 700°C). guidechem.com This chlorination method is noted for its lower energy consumption compared to traditional reduction processes. guidechem.com
These precursors are vital for advanced applications. Anhydrous DyCl₃ is used in the electrolytic production of dysprosium metal from a molten eutectic mixture of LiCl-KCl. handwiki.orgchemeurope.com Both the anhydrous and hydrated forms serve as fundamental starting points for synthesizing other dysprosium salts and sophisticated coordination complexes for research in areas like single-molecule magnets (SMMs), catalysis, and materials for optoelectronics. samaterials.comsigmaaldrich.comheavenmaterials.com
Table 1: Synthetic Routes for Dysprosium(III) Chloride Precursors
| Product | Starting Material(s) | Reagent(s) | Key Conditions | Reference(s) |
|---|---|---|---|---|
| DyCl₃·6H₂O | Dy₂O₃ | Aqueous HCl | Dissolution followed by crystallization | wikipedia.org, handwiki.org |
| Anhydrous DyCl₃ | DyCl₃·6H₂O or Dy₂O₃ | NH₄Cl | Formation of (NH₄)₂[DyCl₅] intermediate, followed by thermal decomposition under vacuum | wikipedia.org, handwiki.org, chemeurope.com |
| Anhydrous DyCl₃ | Dy₂O₃ | CCl₄ | Reaction at ~700°C in an inert atmosphere | guidechem.com |
Synthesis of Dysprosium(III) Complexes with Diverse Ligands
Dysprosium(III) chloride is a versatile Lewis acid, classified as "hard" under the HSAB concept, making it suitable for complexation with a variety of ligands, particularly those with hard donor atoms like nitrogen and oxygen. wikipedia.orgchemeurope.com This property is extensively exploited to create dysprosium(III) complexes with specific coordination geometries and magnetic properties.
The reaction of dysprosium(III) chloride hexahydrate with polydentate amine ligands can yield highly stable, octacoordinated complexes. A notable example is the synthesis of the complex [DyLN6Cl₂]Cl·2H₂O . mdpi.com This compound is prepared through a classical reaction between DyCl₃·6H₂O and the flexible hexaaza macrocyclic ligand LN6 in a solvent mixture of acetonitrile (B52724) and dry methanol (B129727). mdpi.com In the resulting cationic complex, [DyLN6Cl₂]⁺, the dysprosium ion is enveloped by the six nitrogen atoms of the amine ligand and further coordinated by two chloride anions, resulting in an N₆Cl₂ coordination environment. mdpi.com Such complexes are of interest for studying how the flexibility of macrocyclic ligands influences the geometry and magnetic properties of lanthanide ions. mdpi.comusc.gal
Schiff base ligands, with their N and O donor atoms, readily form stable complexes with dysprosium(III). The reaction of DyCl₃·6H₂O with the pentadentate N₃O₂ Schiff base ligand H₂L (2,6-bis(2-hydroxyphenyliminomethyl)pyridine) demonstrates the influence of reaction conditions on the final product. researchgate.net When the synthesis is carried out in absolute ethanol (B145695) with triethylamine (B128534) as a base, the mononuclear complex [Dy(L)Cl(H₂O)₂] is isolated. researchgate.net In this structure, the dysprosium ion is coordinated by the deprotonated pentadentate ligand, one chloride ion, and two water molecules. However, conducting a similar reaction in methanol can lead to partial hydrolysis of the Schiff base and the formation of a different, more complex ionic species. researchgate.netub.edu These complexes are actively investigated for their potential as field-induced single-ion magnets. researchgate.netsigmaaldrich.comkrackeler.com
Tripodal ligands enforce specific coordination geometries upon metal ions. The neutral tripodal ligand tris(2-pyridyl)amine (TPA) reacts with dysprosium(III) sources to create seven-coordinate complexes. For instance, the complex [Dy(TPA)Cl₃] has been synthesized, featuring a capped octahedral coordination geometry around the Dy³⁺ ion. mdpi.compreprints.org The coordination sphere is composed of the four nitrogen atoms from the TPA ligand and three chloride ions. These types of complexes, which utilize a weak ligand field donor like Cl⁻, are synthesized to study the resulting magnetic anisotropy and field-induced slow magnetic relaxation properties. mdpi.compreprints.org
Dysprosium(III) chloride is a key precursor for synthesizing complexes with bulky amide ligands, which are of significant interest in the field of single-molecule magnets. The complex (NHAr)₂DyCl* (where Ar* = 2,6-(2,4,6-(ⁱPr)₃C₆H₂)C₆H₃) is prepared via a salt metathesis reaction. acs.orgnih.gov Anhydrous DyCl₃ is reacted with two equivalents of the potassium salt of the bulky amide, KNHAr*, in an ethereal solvent like diethyl ether. acs.org This reaction yields the neutral, half-sandwich dysprosium chloride complex and potassium chloride as a byproduct. acs.orgnih.govnih.gov The steric bulk of the triarylamide ligands creates a unique coordination environment that can lead to significant magnetic hysteresis. acs.orgnih.gov
Anhydrous dysprosium(III) chloride is the starting point for the synthesis of dysprosium metallocene and sandwich-type complexes, which often exhibit remarkable magnetic properties. An example is the formation of the anionic Dy(III) sandwich complex [K(18-crown-6)][Dy(BC₄Ph₅)₂] . nih.gov This synthesis involves a salt metathesis reaction between anhydrous DyCl₃ and potassium pentaphenylborolide (K₂BC₄Ph₅) in tetrahydrofuran (B95107) (THF). The subsequent addition of 18-crown-6 (B118740) encapsulates the potassium counter-ion. nih.gov In the resulting [Dy(BC₄Ph₅)₂]⁻ anion, the dysprosium ion is sandwiched between two pentaphenylborolide rings, creating a highly axial ligand field that is conducive to high-temperature single-molecule magnet behavior. nih.gov
Table 2: Synthesis of Selected Dysprosium(III) Chloride Derivatives
| Complex Formula | Ligand(s) | DyCl₃ Source | Solvents | Key Feature | Reference(s) |
|---|---|---|---|---|---|
| [DyLN6Cl₂]Cl·2H₂O | LN6 (Hexadentate Amine) | DyCl₃·6H₂O | Acetonitrile, Methanol | Octacoordinated N₆Cl₂ environment | mdpi.com |
| [Dy(L)Cl(H₂O)₂] | H₂L (Pentadentate Schiff Base) | DyCl₃·6H₂O | Ethanol | Mononuclear complex with N₃O₂Cl(H₂O)₂ coordination | researchgate.net |
| [Dy(TPA)Cl₃] | TPA (Tripodal Ligand) | DyCl₃ | Not specified | Seven-coordinate, capped octahedral geometry | mdpi.com, preprints.org |
| (NHAr*)₂DyCl | KNHAr* (Bulky Amide) | Anhydrous DyCl₃ | Diethyl Ether | Half-sandwich complex with bulky amide ligands | acs.org, nih.gov |
| [Dy(BC₄Ph₅)₂]⁻ | K₂BC₄Ph₅ (Borolide) | Anhydrous DyCl₃ | THF | Anionic sandwich complex | nih.gov |
Phenoxide Dye Ligand Coordination
The coordination of phenoxide-based ligands to dysprosium(III) ions has been a fruitful area of research, leading to the development of single-molecule magnets (SMMs) and luminescent materials. The specific ligands and reaction conditions, such as the choice of solvent, can significantly influence the resulting coordination environment and magnetic properties of the dysprosium complexes.
For instance, the reaction of DyCl₃·6H₂O with triphenylphosphine (B44618) oxide in different solvents yields distinct coordination complexes. In hot acetone, the complex [DyIII(OPPh₃)₃Cl₃]·0.5(CH₃)₂CO is formed, while using ethanol as the solvent leads to the isolation of [DyIII(OPPh₃)₄Cl₂]Cl·2H₂O·2EtOH. mdpi.com This demonstrates the crucial role of the solvent in directing the coordination sphere of the dysprosium ion.
Researchers have also synthesized dysprosium complexes using amino-bis(benzotriazole phenolate) ligands. rsc.org In the absence of other coordinating ligands, a pentagonal bipyramid complex, [Dy(C1NNBiBTP-H)Cl₂DMF]·THF, is obtained. rsc.org However, the introduction of nitrophenolate derivatives results in the formation of octacoordinated complexes. rsc.org These studies highlight the versatility of phenoxide-based ligands in creating a range of dysprosium complexes with varying coordination geometries.
Furthermore, dinuclear dysprosium complexes with phenoxide-based emissive ligands have been reported. One such example is a dinuclear homoleptic complex, [Dy₂(L1)₆]·2C₇H₈, where L1 is 1-(2,4-dimethylphenylazo)-2-naphtholate. researchgate.net Another study details a dinuclear complex, [(Ph₃CO)Dy(THF){(μ₂–Cl)₂Li(THF)₂}μ₂–Cl]₂, which exhibits SMM behavior with a significant energy barrier. researchgate.net
Expanded Porphyrin Coordination Chemistry
The coordination of dysprosium(III) ions to expanded porphyrin macrocycles represents a specialized area of synthetic chemistry, aiming to create advanced molecular magnets. chinesechemsoc.org The large and planar nature of these ligands presents unique challenges in controlling the coordination environment. chinesechemsoc.org
A notable synthetic strategy involves reacting the hemihexaphyrazine (H₃Hhp) macrocycle with a dysprosium(III) source, Dy³⁺(TMHD)₃, under reducing conditions. This method led to the formation of a mono-nuclear dysprosium complex with the formula (Cp*₂Co){Dy(TMHD)₂(Cl)(H₂Hhp⁻)}·3C₆H₄Cl₂. chinesechemsoc.org Single-crystal X-ray diffraction analysis revealed an off-centered, out-of-plane coordination of the dysprosium ion to the expanded porphyrin. chinesechemsoc.orgchinesechemsoc.org The dysprosium atom is coordinated to one isoindolic nitrogen and two nitrogen atoms from two different thiadiazole rings of the macrocycle. chinesechemsoc.org
Interestingly, the coordination sphere of the dysprosium ion is completed by two TMHD ligands and a chlorine atom, which was abstracted from the dichlorobenzene solvent used during the synthesis. chinesechemsoc.org This highlights the strong tendency of the dysprosium ion to achieve a higher coordination number, in this case, eight. chinesechemsoc.orgchinesechemsoc.org The resulting complex exhibits a magnetic moment close to the theoretical value for an isolated Dy³⁺ ion. chinesechemsoc.org
The synthesis of multi-decker complexes involving porphyrins and phthalocyanines with lanthanide ions, including dysprosium, has also been explored. The ionic radius of the lanthanide ion plays a role in the formation of these complex structures. uea.ac.uk
Azo Ligand Complexation
The complexation of dysprosium(III) chloride with azo ligands has been investigated, leading to the synthesis of colored chelates with potential applications in dyes. uodiyala.edu.iq Azo compounds are characterized by the presence of the -N=N- chromophoric group and can act as multidentate ligands.
One study describes the reaction between dysprosium(III) chloride and 4-(2-Thiazolylazo)resorcinol (TAR). uodiyala.edu.iqresearchgate.net The resulting complex was characterized by various spectroscopic techniques and elemental analysis. uodiyala.edu.iq The study concluded that the TAR ligand behaves as a tridentate ligand, coordinating to the dysprosium ion through one nitrogen atom of the azo group, the nitrogen atom of the thiazole (B1198619) ring, and a deprotonated hydroxyl group. uodiyala.edu.iqresearchgate.net
The stoichiometry of the complex was determined to be 1:2 (metal:ligand), with the chemical formula [Dy(TAR)₂]Cl. uodiyala.edu.iq In this complex, the dysprosium(III) ion is six-coordinate, exhibiting an octahedral geometry. uodiyala.edu.iq
| Compound Name | Ligand | Metal:Ligand Ratio | Coordination Number | Geometry | Reference |
| [Dy(TAR)₂]Cl | 4-(2-Thiazolylazo)resorcinol (TAR) | 1:2 | 6 | Octahedral | uodiyala.edu.iq |
Electrochemical Synthesis and Electrodeposition of Dysprosium from Chloride-Based Media
The electrochemical production of dysprosium metal from chloride-containing electrolytes is a significant area of research, driven by the need for efficient and environmentally benign extraction and recycling processes for rare-earth elements.
Non-Aqueous Electroplating Techniques for Dysprosium
Due to the highly negative reduction potential of dysprosium, aqueous electrolytes are unsuitable for its electrodeposition. rsc.org Consequently, research has focused on non-aqueous media, including organic solvents and ionic liquids.
A novel class of organic electrolytes has been developed for the room-temperature electrodeposition of rare-earth metals, including dysprosium. These electrolytes consist of a dysprosium salt, such as dysprosium(III) bis(trifluoromethylsulfonyl)imide or dysprosium(III) chloride, and a borohydride (B1222165) salt dissolved in an ether solvent like 2-methyltetrahydrofuran. rsc.org In these systems, a soluble lanthanide(III) borohydride complex, [Ln(BH₄)₄]⁻, is formed, which facilitates the electrodeposition of dysprosium-containing layers. rsc.org
Electrodeposition from Ionic Liquids and Molten Chloride Salts
Ionic liquids (ILs), which are salts with low melting points, have emerged as promising electrolytes for the electrodeposition of dysprosium at moderate temperatures (70–150 °C). rsc.org Various types of ionic liquids have been investigated, including those based on imidazolium, pyrrolidinium, and phosphonium (B103445) cations. rsc.orgeurare.orgmdpi.com
The electrodeposition of dysprosium has been successfully demonstrated in phosphonium-based ionic liquids. eurare.org For example, cyclic voltammetry studies in phosphonium-based ILs showed a one-step reduction of the trivalent dysprosium ion. eurare.org In another study using the ionic liquid 1-ethyl-3-methyl-imidazolium tetrafluoroborate (B81430) (EMIMBF₄), the addition of LiCl was found to facilitate the dissolution of DyCl₃ and improve the electrical conductivity of the electrolyte. researchgate.net
High-temperature molten chloride salts are also extensively used for the electrowinning and electrorefining of dysprosium. Common electrolytes include eutectic mixtures of alkali and alkaline earth chlorides, such as LiCl-KCl and NaCl-KCl. researchgate.netnational-univ.netrsc.org The electrochemical synthesis of dysprosium silicides has been achieved through potentiostatic electrolysis in a molten equimolar KCl–NaCl mixture containing DyCl₃ and K₂SiF₆. national-univ.net
Mechanisms of Dysprosium Electroreduction in Chloride Systems
The mechanism of dysprosium electroreduction in chloride melts has been a subject of considerable investigation, with some debate over the number of electron transfer steps.
In eutectic LiCl-KCl melts, studies using cyclic voltammetry and chronopotentiometry have shown that the reduction of Dy(III) to dysprosium metal on an inert tungsten electrode occurs in a single, three-electron step: Dy(III) + 3e⁻ ↔ Dy(0). researchgate.netrsc.org However, other research in the same medium has suggested a two-step reduction mechanism: Dy(III) + e⁻ ↔ Dy(II) and Dy(II) + 2e⁻ ↔ Dy(0). researchgate.net
In a KCl-NaCl-CsCl eutectic melt at 823 K, the electroreduction of dysprosium chloride complexes was found to be a single, three-electron, reversible process at polarization rates up to 0.1 V/s. mdpi.com At higher scan rates, the process becomes quasi-reversible, indicating a slower charge transfer rate. national-univ.netmdpi.com The dysprosium ions in these chloride melts are believed to exist as [DyCl₆]³⁻ complexes. mdpi.com
The nature of the cathode material also influences the reduction process. On an inert tungsten electrode, dysprosium is reduced on the surface. national-univ.net In contrast, when a reactive electrode like silver or copper is used, the electroreduction is complicated by the formation of dysprosium alloys at potentials more positive than that required for the deposition of pure dysprosium. researchgate.netrsc.org
| Electrolyte | Electrode | Proposed Mechanism | Reference |
| LiCl-KCl | Tungsten | Single-step, 3e⁻ transfer | researchgate.netrsc.org |
| LiCl-KCl | Tungsten | Two-step, involving Dy(II) | researchgate.net |
| KCl-NaCl-CsCl | Tungsten | Single-step, 3e⁻ transfer (reversible at low scan rates) | mdpi.com |
| NaCl-KCl | Silver | Alloy formation | researchgate.net |
| LiCl-KCl | Copper | Alloy formation | rsc.org |
| EMIMBF₄ - LiCl | Platinum | Single-step, irreversible | researchgate.net |
Hydrothermal and Solvothermal Synthesis Routes Utilizing Dysprosium(III) Chloride Precursors
Hydrothermal and solvothermal synthesis are versatile methods for the preparation of crystalline materials from solutions at elevated temperatures and pressures. numberanalytics.comsigmaaldrich.comsci-hub.se The technique is termed hydrothermal synthesis when water is the solvent, and solvothermal synthesis when an organic solvent is used. sigmaaldrich.comsci-hub.se These methods are widely employed due to their ability to produce materials with high purity, controlled morphology, and tailored properties directly from precursor solutions. numberanalytics.comsci-hub.se
Dysprosium(III) chloride (DyCl₃), particularly in its hydrated form (DyCl₃·6H₂O), serves as a valuable precursor in these synthetic routes. researchgate.netwikipedia.org Its solubility in water and other polar solvents makes it an ideal starting material for introducing dysprosium ions into a reaction system under hydrothermal or solvothermal conditions. wikipedia.orgresearchgate.net Aqueous solutions of dysprosium chloride can be readily used to prepare other dysprosium(III) compounds. wikipedia.org
A notable application of these methods is the synthesis of dysprosium-based nanoparticles. For instance, dysprosium fluoride (B91410) (DyF₃) nanoparticles have been successfully synthesized for the first time via a chloride-based route using the water-soluble dysprosium chloride hexahydrate as the precursor. researchgate.netresearchgate.net In this process, the influence of precursor concentration and the application of microwave-assisted hydrothermal treatment were investigated to control the size of the resulting nanoparticles. researchgate.netresearchgate.net Research has shown that this method can produce DyF₃ nanoparticles with sizes ranging from 3 to 7 nm. researchgate.net Further studies have utilized hydrothermal treatment at various temperatures (140 °C to 230 °C) for 24 hours to create ellipsoidal DyF₃ particles with sizes from 16 to 225 nm. researchgate.net
The solvothermal synthesis of metal-organic frameworks (MOFs) is another significant area where dysprosium precursors are utilized. scispace.comnih.gov While many reported syntheses of dysprosium-based MOFs use nitrate (B79036) salts, the principle of using a soluble metal salt as the inorganic node precursor is fundamental. scispace.com Dysprosium(III) chloride can act as the source of the Dy³⁺ ions that coordinate with organic linker molecules to form the framework structure under solvothermal conditions. wikipedia.orgbiomall.in The process typically involves dissolving the dysprosium salt and the organic ligand in a solvent, often N,N-dimethylformamide (DMF), and heating the mixture in a sealed vessel (autoclave). scispace.commdpi.com This controlled environment facilitates the self-assembly and crystallization of the MOF structure. nih.gov These dysprosium-based MOFs can then serve as precursors themselves for the synthesis of dysprosium oxide (Dy₂O₃) particles through calcination.
Detailed research findings on the hydrothermal synthesis of DyF₃ nanoparticles from a dysprosium chloride precursor are summarized in the table below.
| Parameter | Value/Observation | Reference(s) |
| Precursor | Dysprosium chloride hexahydrate (DyCl₃·6H₂O) | researchgate.netresearchgate.net |
| Synthesis Method | Chloride-based route; Microwave-assisted hydrothermal treatment | researchgate.netresearchgate.net |
| Resulting Compound | Dysprosium Fluoride (DyF₃) nanoparticles | researchgate.netresearchgate.net |
| Particle Size | 3 to 7 nm (smallest reported) | researchgate.net |
| Particle Size (Hydrothermal) | 16 to 225 nm (ellipsoidal shape) | researchgate.net |
| Effect of Microwave Irradiation | Narrower particle size distribution (average 16-18 nm) | researchgate.netresearchgate.net |
| Effect of Precursor Concentration | No direct correlation observed with the final nanoparticle size | researchgate.net |
Coordination Chemistry of Dysprosium Iii Chloride Compounds
Ligand Field Theory and its Application to Dysprosium(III) Chloride Coordination
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of coordination compounds by considering the effect of surrounding ligands on the metal ion's orbitals. numberanalytics.comlibretexts.org For lanthanide ions like dysprosium(III), the application of LFT differs significantly from that for transition metals. The 4f orbitals of Dy(III) are effectively shielded by the outer 5s and 5p electrons, resulting in weaker interactions with the ligand field compared to the strong spin-orbit coupling. nih.govrsc.org
The interaction between the Dy(III) ion and its ligands is primarily electrostatic. umich.edu The ligand field causes a splitting of the free-ion energy levels, which are characterized by the total angular momentum quantum number, J. For the Dy(III) ion, the ground state is ⁶H₁₅/₂, and the ligand field lifts the 16-fold degeneracy of this state. acs.org The magnitude and pattern of this splitting are determined by several factors:
Coordination geometry: The spatial arrangement of the ligands around the Dy(III) ion is a critical determinant of the energy level splitting. libretexts.orgnih.govrsc.org
Symmetry: High-symmetry coordination environments can lead to strong axial anisotropy, which is a key factor in designing molecules with specific magnetic properties. chinesechemsoc.org
The relatively small energy splitting caused by the ligand field means that magnetic properties are often analyzed by considering the thermal population of the resulting "Stark" sublevels of the ground J-multiplet. acs.orgmdpi.com This contrasts with transition metals, where ligand field splitting is much larger and often dictates the spin state of the complex.
Structural Characterization of Coordination Environments
The large size and high charge of the Dy(III) ion result in a wide array of coordination numbers and geometries in its chloride complexes. The final structure is a delicate balance between the steric and electronic properties of all ligands in the coordination sphere.
Octahedral Coordination Symmetry
While high coordination numbers are common for dysprosium, six-coordinate octahedral geometry is also well-established, particularly in the solid state for anhydrous dysprosium(III) chloride (DyCl₃), which adopts the AlCl₃ crystal structure. wikipedia.org In molecular complexes, octahedral symmetry is often achieved with a combination of chloride and other ligands. For example, complexes with the formula [DyCl₃(L)₃] or [DyCl₂(L)₄]Cl, where L is a monodentate ligand, frequently exhibit distorted octahedral geometries. mdpi.com
An example is the complex [DyCl₃(OPPh₃)₃] (where OPPh₃ is triphenylphosphine (B44618) oxide), in which the Dy(III) ion is six-coordinate with a distorted octahedral geometry. mdpi.com Similarly, the anionic complex [DyCl₄(THF)₂]⁻ (where THF is tetrahydrofuran) features a six-coordinate Dy(III) center with a trans octahedral arrangement of the ligands. researchgate.netcapes.gov.br Sterically demanding ligands can favor lower coordination numbers, making octahedral geometry more accessible. dntb.gov.ua Even though often considered non-ideal for maximizing magnetic anisotropy in lanthanides, tuning the ligand field in octahedral complexes can still lead to interesting magnetic behaviors. rsc.org
Distorted Polyhedral Geometries (e.g., Pentagonal Bipyramidal, Triangular Dodecahedron, Biaugmented Trigonal Prism)
Due to the flexible coordination requirements of the Dy(III) ion, many of its chloride complexes adopt higher coordination numbers (typically 7, 8, or 9), resulting in more complex and often distorted polyhedral geometries.
Pentagonal Bipyramidal (7-coordinate): This geometry is frequently observed for Dy(III) chloride complexes. In the complex [(CH₃)₄N][Dy(H₂daps)Cl₂], the Dy(III) ion is seven-coordinate with two chloride anions occupying the axial positions of a slightly distorted pentagonal bipyramid. mdpi.com The cation [DyCl₂(THF)₅]⁺ also adopts a pentagonal bipyramidal structure with axial chloride ligands. researchgate.net The reaction of dysprosium(III) chloride with a pentadentate Schiff base ligand in methanol (B129727) can yield an anionic complex, [Dy(L)(Cl₂)]⁻, which has a distorted pentagonal bipyramidal geometry with a DyN₃O₂Cl₂ core. ub.edursc.orgnih.gov
Triangular Dodecahedron (8-coordinate): Eight-coordination is very common for dysprosium. The triangular dodecahedron is one of the possible geometries. For instance, in a complex formed with a flexible hexaaza donor ligand, [DyLᴺ⁶Cl₂]⁺, the octacoordinated Dy(III) ion is in a highly distorted N₆Cl₂ environment that is best described as being intermediate between a triangular dodecahedron and a biaugmented trigonal prism. mdpi.com The complex [Dy(OPPh₃)₄(NO₃)₂]⁺ also features an eight-coordinate Dy(III) ion with a triangular dodecahedron geometry. mdpi.com
Biaugmented Trigonal Prism (8-coordinate): This is another common geometry for eight-coordinate complexes. In a tetranuclear dysprosium Schiff base complex, the eight-coordinate Dy(III) ions possess a distorted biaugmented trigonal prism geometry. mdpi.comruben-group.de As mentioned, this geometry is often found in competition with the triangular dodecahedron in highly distorted systems. mdpi.com
The following table summarizes examples of these geometries in Dysprosium(III) chloride compounds.
| Complex Formula | Coordination Number | Geometry |
| [DyCl₃(OPPh₃)₃] mdpi.com | 6 | Distorted Octahedral |
| [DyCl₄(THF)₂]⁻ researchgate.netcapes.gov.br | 6 | trans-Octahedral |
| [DyCl₂(H₂daps)]⁻ mdpi.com | 7 | Pentagonal Bipyramidal |
| [Dy(L)(Cl₂)]⁻ ub.edursc.orgnih.gov | 7 | Distorted Pentagonal Bipyramidal |
| [DyLᴺ⁶Cl₂]⁺ mdpi.com | 8 | Distorted Triangular Dodecahedron / Biaugmented Trigonal Prism |
| [Dy(HL')₂]⁺ ub.edursc.orgnih.gov | 8 | Triangular Dodecahedron |
| Tetranuclear Dy(III) Schiff base complex mdpi.comruben-group.de | 8 | Distorted Biaugmented Trigonal Prism |
Influence of Ligand Flexibility and Size on Coordination Geometry
The final coordination geometry around a Dy(III) ion is not solely determined by the chloride ligands but is heavily influenced by the steric bulk and flexibility of other co-ligands. mdpi.com
The size of ligands plays a crucial role. Bulky, sterically demanding ligands can restrict the number of ligands that can fit around the metal center, often leading to lower coordination numbers and promoting specific geometries. nih.govresearchgate.net For example, the use of sterically encumbering cyclopentadienyl (B1206354) ligands in dysprosium metallocene complexes leads to longer Dy-C distances and wider Cp-Dy-Cp angles, which in turn affects the magnetic properties. researchgate.net
Ligand flexibility is another key factor. Flexible ligands can adapt their conformation to accommodate the preferred coordination number and geometry of the metal ion. mdpi.com A study involving a flexible hexaaza donor ligand showed that the ligand folds in half to create an N₆Cl₂ coordination environment around the dysprosium ion. mdpi.com This folded conformation is significantly different from the nearly planar arrangement the same ligand adopts when coordinated to other lanthanide ions with different auxiliary ligands (e.g., nitrate), demonstrating that the final geometry is a result of the interplay between the metal ion size, the nature of the auxiliary ligands (like chloride), and the conformational freedom of the primary ligand. mdpi.com In contrast, rigid macrocyclic ligands predetermine the geometry to a much greater extent. mdpi.com The steric repulsion between different parts of a large ligand can also induce distortions from ideal geometries. mdpi.com
Chloride Ligand Abstraction Processes
Chloride ligand abstraction is a chemical process where a chloride ion is removed from the coordination sphere of the dysprosium center. This reaction is typically facilitated by a Lewis acid or a reagent that can form a stable precipitate with the chloride ion. This process can be used to generate cationic dysprosium complexes, which may exhibit different reactivity or physical properties.
A notable example is the synthesis of dysprosium metallocenium cations. Treating a neutral dysprosium metallocene chloride complex, such as (NHAr)₂DyCl, with a halide abstracting agent like Tl[BArF₂₄] results in the removal of the chloride ligand to form the cationic complex [(NHAr)₂Dy]⁺ and the insoluble salt TlCl. nih.gov This abstraction from the primary coordination sphere can have a profound impact on the magnetic properties of the molecule. nih.gov Similarly, abstraction of a chloride ligand from [(Cpttt)₂DyCl] (where Cpttt is a bulky cyclopentadienyl ligand) can produce a base-free rare-earth metallocenium cation, which has shown record-breaking single-molecule magnet behavior.
In other instances, chloride abstraction can occur inadvertently. During the synthesis of a dysprosium complex with an expanded porphyrin ligand in a chlorinated solvent (C₆H₄Cl₂), a chlorine atom was abstracted from the solvent to satisfy the coordination preference of the Dy(III) ion, which tends towards high coordination numbers (8 or higher). wikipedia.org
Dysprosium(III) Coordination in Solution-Phase Chemistry
In solution, the coordination environment of the dysprosium(III) ion is dominated by interactions with solvent molecules. Dysprosium(III) chloride is soluble in water and other polar solvents like ethanol (B145695). wikipedia.orgaemree.com When dissolved, the Dy(III) ion is solvated, meaning solvent molecules coordinate directly to the metal center.
In aqueous solutions of DyCl₃, the dysprosium ion is hydrated. Neutron scattering studies on aqueous solutions of DyCl₃ and Dy(ClO₄)₃ have shown that the Dy(III) ion is coordinated by eight water molecules, forming the aqua ion [Dy(H₂O)₈]³⁺. aip.org This coordination number was found to be independent of the counter-ion (chloride vs. perchlorate) or the concentration within the studied range. aip.org The Dy-O bond distance in this hydrated complex is approximately 2.39 Å. aip.org
The coordination environment can change depending on the solvent. Studies on dysprosium(III) triflate, which serves as a model for systems with weakly coordinating anions, show that the predominant species in water is [Dy(H₂O)₈]³⁺, while in methanol, species like [Dy(CF₃SO₃)₁₋₂(CH₃OH)₆]⁺ are formed, indicating that the triflate anion can enter the inner coordination sphere. acs.orgnih.gov When preparing stock solutions of dysprosium chloride for research, it is crucial to select an appropriate solvent and consider that the compound may form different solvates. glpbio.comnist.gov The coordination of the Dy(III) ion in solution can also be affected by temperature and pressure, which can alter the equilibrium between different coordinated species and influence spectroscopic properties like fluorescence. iaea.org
Hydration Structure of Dysprosium(III) Ions in Aqueous and Non-Aqueous Chloride Solutions
The coordination environment of the dysprosium(III) ion (Dy³⁺) in chloride solutions is primarily defined by the solvation of the cation by water molecules. In aqueous solutions, the strong positive charge of the Dy³⁺ ion polarizes surrounding water molecules, leading to the formation of distinct hydration shells. wikipedia.org The trivalent lanthanide ions, including dysprosium, typically exhibit high coordination numbers in aqueous media. wikipedia.org
Neutron diffraction studies have been instrumental in elucidating the precise structure of the hydrated Dy³⁺ ion in solution. An investigation of a 2.38 m dysprosium(III) chloride solution in heavy water (D₂O) revealed that each Dy³⁺ ion is directly coordinated by an average of 7.4 ± 0.5 water molecules in its first hydration shell. aip.org This study provided specific bond distances, which are crucial for defining the geometry of the primary hydration sphere. aip.org The distance between the dysprosium ion and the oxygen atoms of the coordinating water molecules (Dy-O) was determined to be 2.37 Å, while the distance to the deuterium (B1214612) atoms (Dy-D) was 3.04 Å. aip.org
Molecular dynamics (MD) calculations and spectroscopic experiments offer further insights, particularly regarding the influence of concentration. nih.govresearchgate.net For dilute aqueous solutions of DyCl₃, it has been suggested that the first coordination sphere of the aqueous Dy³⁺ ion is filled with eight water molecules. researchgate.net Beyond this primary shell, a second hydration sphere exists, containing approximately 17 to 18 water molecules in dilute conditions. researchgate.net
The general trend for trivalent lanthanide ions from lanthanum to dysprosium is to maintain a coordination number of 9, characterized by a tricapped trigonal prismatic geometry. wikipedia.org However, for lanthanides from holmium to lutetium, a decrease in the average coordination number is observed. wikipedia.org The specific coordination number for dysprosium can vary depending on the experimental conditions and analytical techniques employed.
The table below summarizes key structural data for the hydrated dysprosium(III) ion in aqueous chloride solutions.
Table 1: Structural Parameters of Hydrated Dy(III) Ion in Aqueous Chloride Solution
| Parameter | Value | Method | Source |
|---|---|---|---|
| Coordination Number (CN) | 7.4 ± 0.5 | Neutron Diffraction | aip.org |
| Coordination Number (CN) | 8 | Molecular Dynamics | researchgate.net |
| Coordination Number (CN) | 9 (General trend for La-Dy) | General Lanthanide Chemistry | wikipedia.org |
| Dy-O Distance (1st Shell) | 2.37 Å | Neutron Diffraction | aip.org |
| Dy-D Distance (1st Shell) | 3.04 Å | Neutron Diffraction | aip.org |
Complex Formation in Binary and Ternary Salt Solutions
In binary solutions of dysprosium(III) chloride, the interaction between the hydrated Dy³⁺ ion and chloride anions is a key factor. At lower concentrations (up to approximately 3 M), the chloride ion typically does not penetrate the inner, primary hydration sphere to form direct inner-sphere complexes with the Dy³⁺ ion. researchgate.net Instead, as the salt concentration increases, chloride ions begin to populate the second coordination sphere. researchgate.net For instance, in a 3.1 mol kg⁻¹ DyCl₃ solution, the average number of chloride ions in the second sphere increases to 6.3, while the number of water molecules in this shell decreases from about 17.5 to 10. researchgate.net The behavior of these solutions can be modeled using theories like the binding mean spherical approximation (BIMSA), which accounts for the formation of 1:1 and 1:2 ion pairs. nih.govresearchgate.net
Dysprosium(III) chloride also participates in the formation of ternary complexes, where the Dy³⁺ ion is coordinated to both chloride and other ligands. The formation of these complexes can be observed through techniques like spectrophotometry. For example, Dy(III) forms a ternary complex with the chromogenic agent Pyrogallol Red (PGR) and the cationic surfactant Cetylpyridinium bromide (CPB). tsijournals.com In this system, a binary Dy(III)-PGR complex shows an absorption maximum at 548 nm. tsijournals.com The introduction of CPB leads to the formation of a more stable ternary complex, evidenced by a significant bathochromic (red) shift of the absorption maximum to 584 nm. tsijournals.com This indicates a change in the coordination environment of the dysprosium ion. tsijournals.com
Another example involves the use of dysprosium(III) chloride hydrate (B1144303) in competitive binding assays to study the formation of ternary complexes. caltech.edu In one such system, the binding affinity of a lanthanide-macrocycle complex (Ln(DO2A)⁺) for the analyte dipicolinate (DPA) was determined. caltech.edu The titration of a pre-formed ternary complex, Ln(DO2A)(DPA)⁻, with DyCl₃ leads to a shift in equilibrium, which can be monitored by fluorescence spectroscopy to calculate the complex's formation constant. caltech.edu
The table below details examples of complex formation involving dysprosium(III) chloride in solution.
Table 2: Examples of Dysprosium(III) Complex Formation in Solution
| System Type | Components | Key Finding | Source |
|---|---|---|---|
| Binary Solution | DyCl₃, H₂O | At concentrations up to ~3 M, Cl⁻ does not form inner-sphere complexes but populates the second coordination sphere. | researchgate.net |
| Ternary Complex | Dy(III), Pyrogallol Red (PGR), Cetylpyridinium bromide (CPB) | Formation of a [Dy(III)-PGR-CPB] complex results in a bathochromic shift from 548 nm to 584 nm. | tsijournals.com |
| Ternary Complex | Dy³⁺, DO2A, Dipicolinate (DPA) | DyCl₃ is used in competition assays to determine the formation constants of ternary [Dy(DO2A)(DPA)]⁻ complexes. | caltech.edu |
Advanced Spectroscopic Investigations of Dysprosium Chloride Systems
Photodissociation Spectroscopy of Dysprosium Monochloride (DyCl⁺)
Recent advancements in spectroscopy have enabled detailed investigations into the complex electronic structure of lanthanide-containing molecules. One such study focused on the photodissociation spectroscopy of the dysprosium monochloride cation (DyCl⁺), providing significant insights into its molecular properties. researchgate.netnih.gov
The electronic structure of DyCl⁺ is notably complex due to the presence of multiple open electronic shells, specifically the 4f¹⁰ configuration of the dysprosium ion. nih.govaip.org Theoretical calculations, employing relativistic configuration-interaction valence-bond and coupled-cluster methods, have been crucial in mapping out the potential energy landscape of this molecular ion. researchgate.netnih.gov
The analysis reveals that DyCl⁺ possesses nine attractive, deeply-bound potential energy curves, corresponding to Ω values from 0 to 8, where Ω is the total electronic angular momentum quantum number along the internuclear axis. researchgate.netaip.org These states are characterized by ionically bonded electrons. In addition to these bound states, a dense manifold of 99 repulsive potentials that dissociate to a ground state Dy⁺ ion and a Cl atom has been identified. nih.govresearchgate.net
The ground state and a low-lying excited state are identified as having Ω = 8 and Ω = 7, respectively. researchgate.netaip.org The potential energy curves for these states, along with repulsive states with Ω' = 6, 7, 8, and 9, have been calculated. aip.org The complexity of this electronic structure, with its numerous interacting states, is a hallmark of lanthanide-containing diatomic molecules. nih.govresearchgate.net
Table 1: Calculated Spectroscopic Constants for the Ground and Low-Lying States of ¹⁶¹Dy³⁵Cl⁺
| State (Ω) | Equilibrium Internuclear Distance (Rₑ) (a₀) | Dissociation Energy (Dₑ) (cm⁻¹) | Vibrational Frequency (ωₑ) (cm⁻¹) |
|---|---|---|---|
| 8 | 4.63 | 32,508 | 441 |
| 7 | Data not available | Data not available | Data not available |
Data sourced from The Journal of Chemical Physics. aip.org(a₀ is the Bohr radius)
The photodissociation of DyCl⁺ was investigated experimentally by measuring the photodissociation cross-section over a photon energy range of 35,500 cm⁻¹ to 47,500 cm⁻¹. researchgate.netnih.gov The experiment, conducted using an integrated ion trap and time-of-flight mass spectrometer, revealed a broad and asymmetric photodissociation profile with a peak near 43,000 cm⁻¹. researchgate.netnih.gov
Theoretical calculations of the transition dipole moments between the ground electronic states and the various repulsive excited states were performed to understand the observed cross-section. researchgate.netarxiv.org These calculations showed that out of the thirty-two repulsive potentials with Ω' = 6, 7, 8, and 9, only fourteen have significant transition dipole moments (greater than 0.1 ea₀) from the ground Ω = 8 and Ω = 7 states. temple.edu The values of these transition dipole moments at the equilibrium internuclear separations of the attractive potentials range from 0.001 ea₀ to 0.2 ea₀. temple.edu
The asymmetry in the experimental photodissociation cross-section is explained by the multiple contributions from transitions from the thermally populated vibrational levels of the ground Ω = 8 and Ω = 7 states to several different repulsive excited states. researchgate.netarxiv.org The theoretical cross-section, which accounts for these multiple electronic transitions, shows good agreement with the experimental data. researchgate.net This combined experimental and theoretical approach provides a detailed picture of the photodissociation dynamics of DyCl⁺. nih.govucla.edu
Electronic Structure and Potential Energy Curves Analysis
Laser-Induced Fluorescence Spectroscopy of Dysprosium Monochloride
Laser-induced fluorescence (LIF) spectroscopy is a powerful technique for probing the electronic and vibrational structure of molecules. stanford.edudantecdynamics.com Studies on neutral dysprosium monochloride (DyCl) have utilized this method to characterize its low-lying electronic states. researchgate.net
High-resolution laser-induced fluorescence spectra of DyCl have been recorded, allowing for the rotational analysis of transitions between different electronic states. researchgate.netresearchgate.net These studies have identified and characterized several low-lying electronic states. researchgate.net
Dispersed fluorescence spectra from two excited states, labeled A[16.4]8.5 and B[15.4]Ω, revealed transitions to four common low-lying electronic states: the ground state X7.5, Y[0.15]8.5, Z[0.85]7.5, and another unassigned state at approximately 970 cm⁻¹. researchgate.net The notation [T₀/1000]Ω is used to label the states based on their electronic energy T₀ and their Ω value.
Theoretical calculations using four-component relativistic configuration interaction methods have been employed to further elucidate the electronic character of these states. researchgate.net The ground state, X7.5, is primarily described by the Dy⁺[(4f)⁹(6s)²]Cl⁻ configuration at its equilibrium internuclear distance. researchgate.net However, at larger internuclear distances, the dominant configuration changes to Dy⁺[(4f)¹⁰(6s)¹]Cl⁻. researchgate.net The Y[0.15]8.5 and Z[0.85]7.5 states are found to have a dominant Dy⁺[(4f)¹⁰(6s)¹]Cl⁻ configuration. researchgate.net The Ω value for the B[15.4]Ω state, which was not determined experimentally, was calculated to be 6.5. researchgate.net
Table 2: Observed Low-Lying Electronic States of DyCl
| State Label | Electronic Energy (T₀) (cm⁻¹) | Ω | Dominant Configuration |
|---|---|---|---|
| X | 0 | 7.5 | Dy⁺[(4f)⁹(6s)²]Cl⁻ |
| Y | ~150 | 8.5 | Dy⁺[(4f)¹⁰(6s)¹]Cl⁻ |
| Z | ~850 | 7.5 | Dy⁺[(4f)¹⁰(6s)¹]Cl⁻ |
| Unassigned | ~970 | Not determined | Not determined |
| B | ~15400 | 6.5 (calculated) | (4f)¹⁰([6p₁/₂,₁/₂])¹ |
| A | ~16400 | 8.5 | (4f)¹⁰([6p₁/₂,₁/₂])¹ |
Data sourced from multiple spectroscopic and theoretical studies. researchgate.netresearchgate.net
Vibrational frequencies are a key diagnostic tool for determining the electronic configurations of different states. researchgate.netresearchgate.net For DyCl, the vibrational frequency (ωₑ) of the X7.5 ground state has been a subject of both experimental and theoretical investigation. researchgate.netresearchgate.net
Theoretical calculations predicted a vibrational frequency of 231 cm⁻¹ for the ground state. researchgate.net This value is in excellent agreement with an experimentally observed value of 233 cm⁻¹. researchgate.net This relatively low vibrational frequency, when compared to a molecule like DyF, is indicative of the weaker ligand field strength of Cl⁻ compared to F⁻. researchgate.net The determination of vibrational frequencies for the low-lying electronic states helps in assigning their superconfigurational character. For instance, states arising from the Dy⁺(4f¹⁰6s) superconfiguration are expected to have different vibrational frequencies than those from the Dy⁺(4f⁹6s²) superconfiguration. researchgate.net
The isotope effect in molecular spectra provides valuable information, particularly for determining vibrational parameters when direct observation of vibrational transitions is challenging. researchgate.netyoutube.com In the study of DyCl, the presence of multiple isotopes for both dysprosium (e.g., ¹⁶⁴Dy and ¹⁶²Dy) and chlorine (³⁵Cl and ³⁷Cl) allows for detailed isotopic analysis. researchgate.net
By analyzing the isotope shifts in the high-resolution rotational spectra of different isotopologues of DyCl, researchers have been able to determine the vibrational frequency of the ground state. researchgate.net This is particularly useful when only the v=0 level of the ground state is populated and observed in the available spectra. researchgate.net The change in reduced mass between different isotopic species leads to shifts in the positions of spectral lines, and the magnitude of these shifts is related to the vibrational constants of the electronic states involved in the transition. youtube.comajchem-a.com This analysis provides a crucial method for extracting vibrational information from purely rotational or rovibronic spectra. researchgate.net
Determination of Vibrational Frequencies of Electronic States
Nuclear Magnetic Resonance (NMR) Spectroscopy in Dysprosium(III) Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful method for probing the physical and chemical properties of paramagnetic compounds, including those of dysprosium(III). researchgate.net The presence of a paramagnetic center like Dy(III) induces significant changes in the NMR spectra compared to diamagnetic analogues. These changes, known as lanthanide-induced shifts (LIS), provide valuable information on the structure, dynamics, and magnetic properties of the complexes in solution. researchgate.netmdpi.com The LIS can be separated into two main contributions: the through-bond (contact) shift and the through-space (dipolar or pseudocontact) shift. researchgate.net For dysprosium(III) complexes, the paramagnetic shifts are often dominated by the pseudocontact mechanism. acs.orgacs.orgnih.gov
Pseudocontact shifts (PCS) are substantial, through-space shifts in the resonance frequencies of nuclei in a molecule containing a paramagnetic lanthanide ion, such as dysprosium(III). researchgate.net These shifts arise from the magnetic field generated by the lanthanide ion, which is not averaged to zero due to the anisotropy of its magnetic susceptibility. mdpi.com The magnitude and sign of the PCS for a given nucleus are exquisitely sensitive to its geometric position relative to the paramagnetic metal center. nih.gov
This distance and angular dependence makes PCS an outstanding tool for the structural refinement of molecules. researchgate.net By measuring the PCS for various nuclei within a dysprosium(III) complex, it is possible to obtain long-range structural restraints (up to 40 Å) that can be used to determine or refine the three-dimensional structure of the molecule in solution. researchgate.netnih.gov The relationship is described by an equation that links the PCS to the polar coordinates (r, θ, φ) of the nucleus in the principal magnetic axes system of the complex and the axial (χₐₓ) and rhombic (χᵣₕ) components of the magnetic susceptibility tensor. spindynamics.org Dysprosium(III) is known to induce some of the largest pseudocontact shifts among the lanthanide series, making it a particularly effective shift agent for these structural studies. acs.org
The origin of the pseudocontact shift is directly and fundamentally linked to the magnetic anisotropy of the dysprosium(III) ion. mdpi.comunsw.edu.au Magnetic anisotropy refers to the directional dependence of a material's magnetic properties; in the case of a Dy(III) complex, it means the magnetic susceptibility is not the same in all directions. This anisotropy is described by the magnetic susceptibility tensor (χ), which can be characterized by its axial (χₐₓ) and rhombic (χᵣₕ) components. mdpi.com
The large magnetic anisotropy in many dysprosium(III) complexes is a consequence of the ligand field environment surrounding the ion. researchgate.net The arrangement and nature of the coordinating atoms influence the electronic ground state of the Dy(III) ion, leading to a non-uniform distribution of electron density and thus an anisotropic magnetic moment. researchgate.netmdpi.com This anisotropy is the direct cause of the PCS observed in NMR spectra. researchgate.net
Research on various Dy(III) complexes has demonstrated this strong correlation. By analyzing the observed ¹H NMR paramagnetic shifts, it is possible to determine the magnetic susceptibility tensors of the complexes. acs.orgnih.gov For instance, a detailed analysis of three small Dy(III) complexes with differing symmetries (C₃, D₂, or C₂) provided their magnetic susceptibility tensors from the experimental pseudocontact shifts. acs.orgnih.gov These experimental values can be compared with those derived from theoretical calculations, such as CASSCF (Complete Active Space Self-Consistent Field), to validate the structural and electronic models of the complex. mdpi.comacs.orgnih.gov It has been shown that even subtle changes in the coordination environment can significantly alter the ligand field, which in turn affects the magnetic anisotropy and, consequently, the pseudocontact shifts. mdpi.comresearchgate.netrsc.org
| Complex | Axial Component (χₐₓ) (10⁻³² m³ molecule⁻¹) | Rhombic Component (χᵣₕ) (10⁻³² m³ molecule⁻¹) |
|---|---|---|
| [Dy(dpa)₃]³⁻ | 19.8 | -3.8 |
| [Dy(Me-m-dpa)] | 22.2 | -1.8 |
| [Dy(CB-TE2PA)]⁺ | 25.3 | -0.4 |
Pseudocontact Shifts (PCS) for Structural Elucidation
UV-Vis/Near-IR and Time-Resolved Laser-Induced Fluorescence Spectroscopy of Dysprosium(III) Chloride Solutions
The electronic structure and speciation of dysprosium(III) chloride in solution can be effectively investigated using a combination of UV-Vis/Near-Infrared (UV-Vis-NIR) absorption spectroscopy and Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS). nih.govresearchgate.net These techniques probe the f-f electronic transitions within the Dy(III) ion, which are sensitive to the ion's immediate coordination environment.
UV-Vis-NIR spectroscopy measures the absorption of light by the Dy(III) ion as a function of wavelength. The resulting spectra show characteristic sharp, low-intensity absorption bands corresponding to transitions from the ⁶H₁₅/₂ ground state to various excited states. osti.gov Studies on DyCl₃ solutions, including in molten LiCl-KCl eutectic, have been used to identify these transitions and determine their molar absorption coefficients. osti.gov The near-infrared region is particularly useful, featuring a very intense absorption peak around 1290 nm which is a strong candidate for analytical applications. osti.gov
TRLFS is a highly sensitive and selective technique used to study the luminescence of fluorescent species like Dy(III). hzdr.de Upon excitation with a laser pulse, the Dy(III) ion fluoresces, primarily from the ⁴F₉/₂ excited state. nih.govacs.org The emission spectrum typically shows two main bands: a yellow band around 570-575 nm (⁴F₉/₂ → ⁶H₁₃/₂) and a blue band around 476-480 nm (⁴F₉/₂ → ⁶H₁₅/₂). iaea.org The lifetime of this fluorescence is highly dependent on the number of quenching groups, particularly water molecules (O-H oscillators), in the first coordination sphere of the ion. hzdr.denih.gov
Combined studies using these techniques on aqueous DyCl₃ solutions from dilute to concentrated (ca. 3 mol·kg⁻¹) have provided detailed insights into the microscopic behavior and complex formation in these systems. nih.govresearchgate.netacs.org TRLFS experiments, for example, can help infer the number of water molecules coordinated to the Dy(III) ion, revealing changes in speciation with increasing chloride concentration. nih.govresearchgate.net In a study of 0.01 M DyCl₃ in 1 M HCl, an increase in temperature to 200°C led to a decrease in fluorescence intensity, attributed to changes in both the population of electronic levels and the coordination of the ion. iaea.org
| Peak Wavelength (nm) | Transition (from ⁶H₁₅/₂) | ε (L mol⁻¹ cm⁻¹) |
|---|---|---|
| 351 | ⁶P₇/₂ | 0.79 |
| 365 | ⁶P₅/₂ | 0.62 |
| 452 | ⁴I₁₅/₂ | 0.43 |
| 753 | ⁶F₅/₂ | 0.29 |
| 806 | ⁶F₃/₂ | 0.39 |
| 902 | ⁶F₁/₂, ⁶H₁₅/₂ | 0.35 |
| 1093 | ⁶H₁₁/₂ | 0.22 |
| 1290 | ⁶H₉/₂, ⁶F₁₁/₂ | 1.39 |
| 1689 | ⁶H₇/₂ | 0.33 |
Fourier Transform Infrared Spectroscopy (FTIR) of Dysprosium Chloride Adducts and Composites
Fourier Transform Infrared (FTIR) spectroscopy is a crucial analytical technique for characterizing the formation and structure of dysprosium chloride adducts and composites. This method probes the vibrational frequencies of chemical bonds within a molecule. When a ligand molecule coordinates to the Dy(III) ion, changes in its electron distribution and bond strengths occur, leading to shifts in its characteristic infrared absorption bands. By comparing the FTIR spectrum of a dysprosium chloride adduct to that of the free ligand, one can deduce the coordination sites. ijarse.com
For example, in the synthesis of lanthanide(III) chloride complexes with ligands like 2-Aminothiazole (ATZ), coordination through the nitrogen atom of the amino group results in a negative shift (a shift to lower wavenumber) of the N-H stretching vibration (νNH₂). ijarse.com Similarly, in complexes with semicarbazone-based ligands, coordination of the Dy(III) ion through the carbonyl oxygen and azomethine nitrogen is confirmed by shifts to lower wavenumbers for the C=O and C=N stretching vibrations, respectively, compared to the free ligand.
The far-infrared region of the spectrum (typically below 400 cm⁻¹) is also informative, as it may contain new absorption bands corresponding to the stretching vibrations between the dysprosium ion and the ligand's donor atoms (e.g., ν(Dy-N) or ν(Dy-O)). ijarse.comajol.info The appearance of these bands provides direct evidence of the formation of a coordination bond. FTIR is thus widely used to confirm the successful synthesis and to elucidate the binding mode in a variety of dysprosium chloride-containing materials, from simple adducts to more complex metal-organic frameworks (MOFs). ijarse.comscispace.com
| Assignment | Free Ligand (L¹) | [Dy(L¹)₂(Cl)₂]Cl·4H₂O | Shift (Δν) |
|---|---|---|---|
| ν(C=O) (Antipyrine) | 1651 | 1628 | -23 |
| ν(C=N) (Azomethine) | 1591 | 1560 | -31 |
| ν(C-O) (Phenolic) | 1278 | 1300 | +22 |
Computational and Theoretical Studies of Dysprosium Chloride Compounds
Quantum Chemical Methods for Molecular and Electronic Structure Investigations
High-level quantum chemical calculations have been employed to investigate the molecular and electronic properties of various dysprosium chloride species, including the monomer (DyCl₃), dimer (Dy₂Cl₆), and the monochloride cation (DyCl⁺). dntb.gov.uanih.gov These studies are crucial for understanding the fundamental interactions that govern the geometry and bonding in these molecules.
Relativistic Configuration-Interaction Valence-Bond (RCIVB) methods have been utilized to determine the theoretical photodissociation cross-section of the dysprosium monochloride molecular ion (DyCl⁺). dntb.gov.uaarxiv.orgnih.gov The electronic structure of DyCl⁺ is exceedingly complex due to its multiple open electronic shells, which include the 4f¹⁰ configuration. arxiv.orgnih.gov
RCIVB calculations reveal a multitude of electronic potentials. For the DyCl⁺ ion, these calculations identified nine attractive potentials characterized by ionically-bonded electrons and 99 repulsive potentials that dissociate to a ground state Dy⁺ ion and a chlorine atom. dntb.gov.uaarxiv.orgnih.govresearchgate.net This complex potential energy landscape is essential for interpreting experimental results, such as the broad and asymmetric profile observed in photodissociation spectroscopy. arxiv.orgnih.govresearchgate.net The theoretical cross-section is derived from these electronic potentials and the calculated transition dipole moments between them. dntb.gov.uaarxiv.orgresearchgate.net
Coupled-Cluster (CC) methods, particularly the highly accurate CCSD(T) (Coupled-Cluster with single, double, and perturbative triple excitations), have been applied alongside RCIVB to provide a robust theoretical description of dysprosium chloride's electronic structure. dntb.gov.uaaip.orgaip.org These methods are considered a gold standard in quantum chemistry for accurately accounting for electron correlation effects. wikipedia.org
For the DyCl₃ monomer, CCSD(T) calculations have been used to determine its equilibrium geometry and vibrational frequencies. aip.org In the study of the DyCl⁺ ion, a two-step approach was used where the coupled-cluster potential was combined with RCIVB results. researchgate.netaip.org A non-relativistic CCSD(T) calculation was performed for the potential with the highest possible projection of total electronic angular momentum (Ω = 8), as other states were not well-described by a single determinant. researchgate.netaip.org This approach yielded a potential energy minimum (Rₑ) and dissociation energy (Dₑ) for a specific state of the ¹⁶¹Dy³⁵Cl⁺ isotopologue. aip.org
| Parameter | Value | Method | Molecule |
| Potential Minimum (Rₑ) | 4.63 a₀ | CCSD(T) | ¹⁶¹Dy³⁵Cl⁺ |
| Dissociation Energy (Dₑ) | 32,508 cm⁻¹ | CCSD(T) | ¹⁶¹Dy³⁵Cl⁺ |
| Harmonic Frequency (ωₑ) | 441 cm⁻¹ | CCSD(T) | ¹⁶¹Dy³⁵Cl⁺ |
Table 1: Calculated spectroscopic constants for the ¹⁶¹Dy³⁵Cl⁺ molecular ion using Coupled-Cluster (CCSD(T)) methods. Data sourced from The Journal of Chemical Physics. aip.org a₀ = Bohr radius
Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) offer a computationally less demanding alternative to coupled-cluster methods for studying lanthanide compounds. aip.orgucl.ac.uk These methods have been used to investigate the structure and properties of dysprosium trichloride (B1173362) and its clusters. aip.orgresearchgate.netrsc.org
DFT calculations have been applied to study isomer distributions and interconversion in a range of electrospray-generated lanthanide chloride cluster anions, LnxCl3x+1⁻, including those of dysprosium. researchgate.netrsc.orgrsc.org These studies often combine theoretical calculations with experimental techniques like ion mobility spectrometry to assign structures. researchgate.netrsc.org For DyCl₃, various methods including MP2 and Complete Active Space Self-Consistent Field (CASSCF) have been applied to assess the role of correlation effects on the molecule's properties. aip.org Post-Hartree-Fock methods are a class of techniques that systematically improve upon the Hartree-Fock approximation by better accounting for electron correlation. wikipedia.org
The partially filled 4f subshell in dysprosium necessitates the inclusion of spin-orbit coupling (SOC) in theoretical calculations to accurately describe its electronic structure. dntb.gov.uanih.govaip.org Studies on the DyCl₃ monomer have shown that while SOC causes the ground electronic state to split, it has a negligible effect on the molecule's geometrical parameters, such as the Dy-Cl bond length. nih.govaip.orgaip.org
However, SOC does result in a small but noticeable lowering of the total electronic energy, calculated to be approximately 0.025 hartree. dntb.gov.uanih.govaip.org While the geometry of the monomer remains an ideal trigonal planar structure, preliminary calculations suggest that for the dimer (Dy₂Cl₆), the bond angles may be influenced by the specific electronic state, indicating a more significant role of the 4f electron configuration and its associated SOC on the structure. dntb.gov.uanih.gov
| Molecule | Parameter | No Spin-Orbit | With Spin-Orbit | Method |
| DyCl₃ | Dy-Cl Bond Length (rₑ) | 2.443 Å | 2.443 Å | CCSD(T) |
| DyCl₃ | Cl-Dy-Cl Angle | 120° | 120° | CCSD(T) |
| DyCl₃ | Energy Lowering | - | ~0.025 hartree | CCSD(T) |
Table 2: The effect of Spin-Orbit Coupling (SOC) on the calculated equilibrium geometry and energy of the DyCl₃ monomer. dntb.gov.uanih.govaip.org
Density Functional Theory (DFT) and Post-Hartree-Fock Approaches
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of ions in solution, providing a microscopic view of processes like hydration and ion-pairing. acs.orgresearchgate.net These simulations model the time-dependent interactions between the dysprosium ion, chloride ions, and surrounding water molecules.
MD simulations, often in conjunction with experimental techniques like X-ray diffraction and spectroscopy, have been used to characterize the hydration sphere of the Dy³⁺ ion in aqueous chloride solutions. researchgate.netresearchgate.net A key finding is that the structure of the hydrated ion is dependent on the salt concentration.
In dilute solutions, the first coordination sphere of the Dy³⁺ ion is primarily composed of water molecules, with a coordination number (CN) of approximately 8 to 8.5. researchgate.netresearchgate.net As the concentration of DyCl₃ increases, the average number of water molecules in this first shell decreases, falling to around 6 in more concentrated solutions. researchgate.net This decrease is accompanied by an increase in the number of chloride ions in the vicinity of the cation, indicating the formation of ion pairs, though direct inner-sphere complexation (where Cl⁻ displaces H₂O in the first shell) may not be the dominant interaction at moderate concentrations. researchgate.net The second hydration sphere is also significantly affected, with the number of water molecules decreasing from approximately 17.5 to 10 as the concentration increases to around 3.1 mol kg⁻¹. researchgate.net
| Property | Dilute Solution | Concentrated Solution (~3.1 mol kg⁻¹) | Method |
| Dy³⁺ 1st Shell CN (H₂O) | 8.5 | 6 | X-ray Diffraction / MD |
| Dy³⁺ 2nd Shell CN (H₂O) | 17.5 | 10 | MD Simulation |
Table 3: Evolution of the Dy³⁺ ion's hydration shell coordination number (CN) with increasing DyCl₃ concentration in aqueous solution. researchgate.netresearchgate.net
Thermodynamic Properties of Salt Solutions via Binding Mean Spherical Approximation (BIMSA) Theory
The thermodynamic properties of dysprosium(III) chloride in aqueous solutions have been effectively modeled using the Binding Mean Spherical Approximation (BIMSA) theory. acs.orgresearchgate.net This theoretical framework is particularly useful for describing the behavior of electrolyte solutions at high concentrations, where ion-ion interactions and complex formation become significant. acs.orgifpenergiesnouvelles.fr The BIMSA theory, an extension of the Mean Spherical Approximation (MSA), incorporates the concept of ion pairing and complex formation through the formalism developed by Wertheim. acs.orgifpenergiesnouvelles.fr
A key study aimed at providing a predictive description of actinide(III) salt solutions applied the BIMSA theory to model the experimental osmotic coefficient variations with concentration for dysprosium(III) chloride, alongside dysprosium(III) perchlorate (B79767) and nitrate (B79036) solutions at 25 °C. acs.orgresearchgate.net This approach allows for the modeling of both 1:1 and 1:2 complex formations (i.e., [DyCl]²⁺ and [DyCl₂]⁺). To enhance the physical relevance of the parameters used in the BIMSA model, researchers have combined theoretical fitting with experimental data and molecular dynamics (MD) simulations. acs.orgresearchgate.net
For dysprosium(III) chloride solutions, MD simulations were performed for concentrations up to approximately 3 mol·kg⁻¹ to investigate the microscopic behavior of the system. acs.org These simulations, coupled with experimental techniques like UV-vis/near-IR spectroscopy and extended X-ray absorption fine structure (EXAFS), provide reliable data on ion-ion and ion-solvent distances. acs.org This integrated approach ensures that the parameters fitted within the BIMSA theory are not merely mathematical constructs but are grounded in the physical reality of the solution's microstructure. acs.orgresearchgate.net The ability of the BIMSA model to accurately reproduce osmotic coefficients up to high concentrations makes it a valuable alternative to other models like the Pitzer equations. researchgate.net
Ligand Field Theory Calculations for Electronic State Prediction and Interpretation
Ligand Field Theory (LFT) is a theoretical model used to describe the electronic structure of transition metal and lanthanide complexes. youtube.comnumberanalytics.comlibretexts.org It extends crystal field theory by incorporating concepts from molecular orbital theory to account for the interactions between the metal ion's d or f orbitals and the orbitals of the surrounding ligands. libretexts.orglibretexts.org In the case of dysprosium chloride compounds, LFT is instrumental in predicting and interpreting their electronic states, which arise from the effect of the chloride ligands on the 4f orbitals of the Dy³⁺ ion.
The Dy³⁺ ion has a 4f⁹ electronic configuration. In the absence of a ligand field, the electronic states are described by term symbols, with the ground state being ⁶H₁₅/₂. When the Dy³⁺ ion is placed in a chemical environment, such as in a dysprosium chloride complex, the chloride ligands create an electrostatic field (the ligand field) that lifts the degeneracy of the 4f orbitals. youtube.comnumberanalytics.com The magnitude and symmetry of this splitting are determined by the coordination geometry of the chloride ions around the dysprosium center. libretexts.org
LFT calculations have been successfully used to predict the electronic energy levels of dysprosium monochloride (DyCl). researchgate.net In these calculations, the molecular electronic states are treated as perturbations of the free Dy⁺ ion levels caused by the Cl⁻ ligand field. researchgate.net Such analyses allow for the assignment of observed spectral transitions to specific electronic states and configurations. For instance, LFT predictions helped assign the ground state of holmium chloride (HoCl), a related lanthanide monochloride, establishing its configuration as Ho⁺(4f¹⁰6s²)Cl⁻, and were consistent with observed excited states arising from the Dy⁺(4f¹⁰6s)Cl⁻ configuration in dysprosium monochloride. researchgate.net
In solid-state compounds like Dy³⁺ doped into lanthanum chloride (LaCl₃), early crystal-field calculations (a precursor to LFT) were performed to determine the splittings of the Dy³⁺ energy levels, including the effects of J-mixing. canterbury.ac.nz These calculations provide a quantitative prediction of the electronic absorption and emission spectra, which is crucial for understanding the magnetic and optical properties of the material.
Ab Initio and Empirical Model Calculations for Magnetic Properties
The magnetic properties of dysprosium chloride compounds, particularly their behavior as single-molecule magnets (SMMs), are heavily investigated using ab initio (first-principles) and empirical model calculations. These computational methods are essential for understanding and predicting the large magnetic anisotropy that is characteristic of Dy³⁺ complexes. chinesechemsoc.orgnih.govungur.org
Ab initio calculations, such as the Complete Active Space Self-Consistent Field (CASSCF) method followed by N-Electron Valence state Perturbation Theory (NEVPT2) or spectroscopy-oriented configuration interaction (SORCI), are widely used. nih.govungur.org These methods account for the multi-configurational nature of the Dy³⁺ ion and include spin-orbit coupling, which is the primary source of magnetic anisotropy in lanthanides. chinesechemsoc.orgungur.org
These calculations provide detailed insights into the electronic structure, including:
Energy Levels of Kramers Doublets: The ligand field from the chloride and other coordinating atoms splits the ground J=15/2 multiplet of the Dy³⁺ ion into eight Kramers doublets (KDs). Ab initio methods calculate the energies of these KDs. chinesechemsoc.orgmdpi.com The energy gap between the ground and first excited KD is a key factor in determining the effective energy barrier (Ueff) for the relaxation of magnetization. nih.govmdpi.com
Anisotropy Axis and g-tensors: The calculations determine the orientation of the magnetic easy-axis for the ground state KD and provide the principal values of the g-tensor (gx, gy, gz). chinesechemsoc.orgungur.org For a pure Ising-type ground state, the g-tensor would be highly axial (gx = gy ≈ 0, gz ≈ 20), which is a primary goal in the design of high-performance SMMs. chinesechemsoc.org
Magnetic Relaxation Pathways: By analyzing the wave functions of the different KDs, it is possible to predict the most likely pathways for magnetic relaxation, including Orbach, Raman, and quantum tunneling of magnetization (QTM) processes. chinesechemsoc.org
Empirical models, such as those based on crystal field theory or molecular field theory, are also employed. researchgate.netresearchgate.net In this approach, the effect of the ligands is parameterized. For instance, an experimental determination of the electronic structure can be achieved by combining spectroscopic data (e.g., luminescence, far-infrared) and fitting the observed energy levels to a crystal field Hamiltonian. researchgate.net This allows for the extraction of crystal field parameters (CFPs) that describe the strength and symmetry of the ligand environment. researchgate.net These parameterized models can then be used to calculate magnetic properties like magnetic susceptibility and magnetization. researchgate.netresearchgate.net
For polynuclear dysprosium chloride complexes, calculations often treat each Dy³⁺ ion's magnetic properties using ab initio methods first. Then, the magnetic exchange and dipolar interactions between the metal centers are modeled to simulate the properties of the entire molecule. ungur.orgmdpi.comresearchgate.net
Data from Ab Initio Calculations for Selected Dysprosium Chloride Complexes
The following tables present representative data obtained from ab initio calculations on dysprosium chloride-containing single-molecule magnets, illustrating the typical outputs of these theoretical studies.
Table 1: Calculated Energy Levels and g-tensor Values for the Kramers Doublets of a Mononuclear Dysprosium Complex [Dy(NRR')₂(μ-Cl)₂]⁻ chinesechemsoc.org
| Kramers Doublet | Energy (cm⁻¹) | gₓ | gᵧ | g₂ |
| 1 (Ground) | 0 | 0.000 | 0.001 | 19.90 |
| 2 | 598 | 0.007 | 0.010 | 16.59 |
| 3 | 1024 | 0.027 | 0.040 | 12.92 |
| 4 | 1440 | 0.404 | 0.518 | 7.91 |
| 5 | 1538 | 0.007 | 0.010 | 12.91 |
| 6 | 1853 | 1.341 | 1.621 | 1.13 |
| 7 | 2049 | 0.103 | 0.122 | 8.89 |
| 8 | 2503 | 4.316 | 6.002 | 3.39 |
Data derived from a study on a four-coordinate DyIII SMM. The highly axial nature of the ground state (g₂ ≈ 20) is evident.
Table 2: Calculated Energy Gaps and Principal Magnetic Axes for a Trinuclear Complex, Dy₃Cl₇(THF)₆ mdpi.com
| Ion Site | Ground State Composition | Energy Gap to 1st Excited KD (cm⁻¹) |
| Dy1 | >98% mJ = ±15/2 | 169 |
| Dy2 | >98% mJ = ±15/2 | 180 |
This table shows the calculated energy gap (ΔE) between the ground and first excited Kramers doublet for the two distinct dysprosium sites in a trinuclear cluster. The principal magnetic axes for Dy1 were found to be oriented along the Dy-μ₄-Cl direction, while for Dy2, it was along the Dy-μ₃-Cl direction.
Advanced Magnetic Materials Research Involving Dysprosium Iii Chloride
Dysprosium-Based Single-Molecule Magnets (SMMs)
Dysprosium-based single-molecule magnets (SMMs) are at the forefront of research into molecular spintronics, high-density information storage, and quantum computing. researchgate.netresearchgate.netrsc.org The large unquenched orbital momentum and strong spin-orbit coupling of the Dy(III) ion give rise to a significant single-ion magnetic anisotropy, a prerequisite for SMM behavior. rsc.orgacs.org This has led to a surge in the development of dysprosium-containing coordination complexes, with a focus on understanding and controlling their magnetic relaxation dynamics. researchgate.netlsmu.lt The field has evolved from simple mononuclear complexes to more complex multinuclear systems, including dinuclear Dy2-SMMs, which are studied to understand the role of magnetic interactions in suppressing quantum tunneling of magnetization (QTM). researchgate.netrsc.org The ultimate goal is to create SMMs that exhibit magnetic bistability at higher temperatures, a property quantified by the effective energy barrier to magnetization reversal (Ueff) and the magnetic blocking temperature (TB). rsc.org
Design Principles for High-Performance SMMs
The design of high-performance SMMs is a multifactorial challenge that relies on a deep understanding of magneto-structural correlations. Key design principles include maximizing magnetic anisotropy, controlling the coordination environment of the Dy(III) ion, and minimizing quantum tunneling of magnetization. numberanalytics.com The oblate electron density of the Dy(III) ion dictates that a strong axial crystal field is necessary to stabilize the magnetic ground state and enhance anisotropy. nih.govnih.gov
A primary strategy for achieving strong easy-axis magnetic anisotropy in dysprosium SMMs is the creation of a strong axial ligand field. rsc.orgnih.gov This is often accomplished by employing ligands that enforce a specific coordination geometry, such as linear or pseudo-linear, which maximizes the axial component of the crystal field. rsc.orgacs.org The use of strongly donating axial ligands and weakly interacting equatorial ligands is a common approach to generate the desired electronic environment. rsc.org For instance, complexes with a quasi-linear N–Dy–N arrangement have demonstrated significant anisotropy. chinesechemsoc.org Furthermore, the selection of ligands that can impose high-order molecular symmetry (e.g., D4d, D5h) can effectively minimize transverse anisotropy, which is detrimental to SMM performance. nih.govmdpi.com The use of bulky cyclopentadienyl (B1206354) (Cp) ligands in dysprosocenium complexes has been particularly successful, leading to record-breaking blocking temperatures. rsc.orgnih.gov
The strength and geometry of the ligand field around the Dy(III) ion are critical in determining the magnetic properties of the resulting SMM. rsc.org The oblate 4f electron density of Dy(III) requires a strong axial ligand field to maximize the energy barrier for magnetization reversal. nih.govchinesechemsoc.org This is because a strong axial field stabilizes the mJ = ±15/2 ground state doublet, leading to high magnetic anisotropy. rsc.org Conversely, a strong equatorial ligand field will destabilize this state and promote quantum tunneling of magnetization (QTM), a process that short-circuits the energy barrier. figshare.com
The coordination geometry plays a pivotal role in dictating the nature of the ligand field. Geometries such as pentagonal bipyramidal (D5h) and square antiprismatic (D4d) have been shown to provide the requisite strong axial field. mdpi.comscispace.com In these arrangements, the ligands in the axial positions have the most significant influence on the magnetic anisotropy. For example, in pentagonal bipyramidal Dy(III) SMMs, the Ueff is found to be highly dependent on the nature of the axial ligands rather than the equatorial ones. scispace.com The twist angle between ligands in multi-decker complexes also significantly influences the ground state and magnetic relaxation processes. mdpi.comresearchgate.net
| Coordination Geometry | Symmetry | Effect on Dy(III) SMM Properties | Reference |
|---|---|---|---|
| Pentagonal Bipyramidal | D5h | Provides a strong axial crystal field, leading to high Ueff values. The nature of the axial ligands is crucial. | mdpi.comscispace.com |
| Square Antiprism | D4d | Can be manipulated to control the ground state and SMM characteristics. | mdpi.com |
| Linear/Quasi-linear | - | Maximizes the axial component of the crystal field, leading to strong easy-axis anisotropy. | rsc.orgchinesechemsoc.org |
| Octa-coordination | - | The twist angle between ligands in triple-decker complexes with this geometry affects the magnetic relaxation processes. | mdpi.comresearchgate.net |
Enhancing magnetic hysteresis and blocking temperatures (TB) in dysprosium SMMs is a key objective. A high TB, the temperature at which magnetic hysteresis opens, is crucial for practical applications. One successful strategy involves the use of bulky cyclopentadienyl-type ligands to create a strong and highly axial crystal field, which has led to SMMs with blocking temperatures above the boiling point of liquid nitrogen (77 K). rsc.orgiitk.ac.in For example, the dysprosocenium cation [(CpiPr5)Dy(Cp*)]+ exhibits a blocking temperature of 80 K. iitk.ac.in
Another important approach is the suppression of quantum tunneling of magnetization (QTM), which provides a fast relaxation pathway that bypasses the thermal energy barrier. Introducing magnetic exchange interactions between lanthanide ions in multinuclear complexes, such as dinuclear Dy2-SMMs, can effectively suppress QTM. researchgate.netrsc.org Ferromagnetic coupling between the Dy(III) ions has been shown to be beneficial in this regard. rsc.org Furthermore, magnetic dilution, which involves doping the dysprosium complex into a diamagnetic analogue, can reduce intermolecular interactions and QTM, leading to the observation of more pronounced magnetic hysteresis. rsc.org
| Complex | Blocking Temperature (TB) | Key Design Feature | Reference |
|---|---|---|---|
| [Dy(Cpttt)2][B(C6F5)4] | 60 K | Bulky cyclopentadienyl ligands providing strong crystal field anisotropy. | iitk.ac.in |
| [(CpiPr5)Dy(Cp)]+ | 80 K | A short Dy-Cp distance and wide Cp-Dy-Cp angle enhancing crystal field anisotropy. | iitk.ac.in |
| Dy2@C80(CH2Ph) | 21.9 K | Encapsulation in a fullerene cage with a single electron bond between Dy ions. | rsc.org |
| [(η5-C5iPr5)Dy(η5-Cp)] | 70 K (hysteresis open) | Linear dysprosium(II) metallocene with a strong and perfectly axial crystal field. | nih.gov |
Influence of Ligand Field Strength and Coordination Geometry (Axial vs. Equatorial Components)
Magneto-Structural Correlations in Dysprosium(III) SMMs
Understanding the relationship between the molecular structure and the magnetic properties of Dy(III) SMMs is crucial for the rational design of new materials. Subtle changes in the coordination environment can have a profound impact on the magnetic relaxation behavior. rsc.org
For instance, in a series of dysprosium(III) metallocenium salts, it was found that more sterically encumbering cyclopentadienyl ligands led to longer Dy-C distances and larger Cp-Dy-Cp angles, which in turn resulted in a significant increase in the magnetic relaxation barrier and blocking temperature. rsc.org A systematic study of bis(imidazolin-2-iminato) Dy(III) SMMs revealed that the relaxation barriers could be effectively modulated by the auxiliary ligands in the equatorial positions. figshare.com In this series, a correlation was found between the N–Dy–N angle and the relaxation energy barrier, with the highest barrier achieved at an angle of approximately 121°. figshare.com
In pentagonal-bipyramidal Dy(III) SMMs, a linear correlation has been established between the effective energy barrier (Ueff), the axial Dy-X bond lengths, and the highest temperature at which magnetic hysteresis is observed (TH). scispace.com Specifically, shorter axial bond lengths lead to higher Ueff values. This highlights the dominant role of the axial ligands in determining the magnetic anisotropy.
Investigation of Relaxation Mechanisms in SMMs (e.g., Raman Relaxation Pathway)
The magnetic relaxation in SMMs can occur through several mechanisms, including the Orbach, direct, quantum tunneling of magnetization (QTM), and Raman processes. scispace.comresearchgate.net A thorough understanding of these pathways is essential for designing SMMs with slow relaxation rates.
The Raman relaxation pathway, which involves the inelastic scattering of phonons, is often the dominant mechanism at low temperatures in the absence of a significant QTM contribution. researchgate.netacs.org The rate of Raman relaxation is dependent on the phonon density of states and the strength of the spin-phonon coupling. researchgate.net Studies have shown that the Raman process is particularly sensitive to low-energy phonons. researchgate.net
In a series of five-coordinate dysprosium SMMs, it was found that while the Orbach relaxation was largely independent of the halide ligand at the apex, the Raman relaxation time was significantly affected, increasing in the order Cl < Br < I. nih.gov This indicates that even ligands not on the principal anisotropy axis can influence the relaxation dynamics. Furthermore, magnetic dilution can have a striking impact on the Raman parameters, suggesting that intermolecular interactions can play a role in this relaxation pathway. nih.gov Ab initio calculations have become an indispensable tool for elucidating the contributions of different relaxation mechanisms and for understanding the role of molecular vibrations in spin-phonon coupling. researchgate.netacs.org
Mononuclear and Dinuclear Dysprosium SMM Architectures
Single-Molecule Magnets (SMMs) are individual molecules that exhibit superparamagnetic behavior, characterized by slow relaxation of magnetization and magnetic hysteresis, properties typically associated with bulk magnets. The dysprosium(III) ion (Dy³⁺) is a favored component in SMM design due to its high-spin ground state (⁶H₁₅/₂) and unquenched orbital angular momentum, which lead to pronounced magnetic anisotropy. wiley-vch.de Dysprosium(III) chloride is a common starting material for synthesizing these molecular architectures.
In the pursuit of high-performance SMMs, researchers have focused on controlling the coordination environment of the Dy³⁺ ion to maximize magnetic anisotropy. acs.org A key strategy involves sandwiching the oblate-shaped Dy³⁺ ion between two strongly axial donor ligands. acs.org This approach enhances the separation of the ground Mⱼ = ±15/2 state from excited states, which is crucial for achieving a high energy barrier to magnetization reversal (Uₑff). acs.org
A notable example involves the synthesis of a neutral mononuclear dysprosium(III) complex, (NHAr)₂DyCl (1), from DyCl₃. acs.orguni-bielefeld.de In this compound, the dysprosium ion is coordinated to two triarylamide ligands and a single chloride anion. acs.org Further reaction of this complex leads to the removal of the chloride ion, yielding a cationic complex, [(NHAr)₂Dy]⁺ (2), which exhibits significantly enhanced SMM properties. acs.orguni-bielefeld.de Complex 1 shows butterfly-shaped magnetic hysteresis loops below 8 K. acs.org In contrast, complex 2 displays open magnetic hysteresis loops up to 19.0 K, with a substantial coercive field of 1.03 T at low temperatures, setting a record for amide-stabilized SMMs. acs.org
The magnetic properties of these chloride-derived mononuclear SMMs are summarized in the table below.
| Compound | χₘT at 300 K (cm³ K/mol) | Uₑff (cm⁻¹) | Blocking Temperature (T₈) (K) | Coercivity (Hₑ) (T) |
| (NHAr)₂DyCl (1) | 13.86 | 601(2) | < 8 | - |
| [(NHAr)₂Dy][BArF₂₄] (2) | 14.19 | 598(2) | 19.0 | 1.03 |
| Data sourced from ACS Publications. acs.org |
Dysprosium(III) Chloride in the Synthesis of High-Performance Bulk Magnetic Materials
Dysprosium(III) chloride is a key ingredient in the production of high-performance bulk magnetic materials, which are fundamental to technologies in the electronics, automotive, and renewable energy sectors. netascientific.comchemimpex.com The addition of dysprosium, often sourced from its chloride form during metallurgical processing, significantly enhances the properties of permanent magnets for demanding applications. chemimpex.com
Role in Neodymium-Based Permanent Magnets
Neodymium-iron-boron (NdFeB) magnets are the strongest type of permanent magnets commercially available and are essential for electric vehicles, wind turbines, and consumer electronics. arnoldmagnetics.comaemree.com However, their performance deteriorates at elevated temperatures. The addition of dysprosium is a critical strategy to improve their thermal stability. aemree.com
Substituting a small fraction of neodymium with dysprosium (up to 10 wt%) in NdFeB magnets significantly increases the magnet's intrinsic coercivity (HcJ). arnoldmagnetics.comacs.org Coercivity is the material's resistance to demagnetization. This enhancement allows the magnets to maintain their magnetic strength over a wider temperature range, which is crucial for applications like electric vehicle drive motors and wind turbine generators that operate under significant thermal loads. arnoldmagnetics.comwikipedia.org The improvement in coercivity is, however, accompanied by a slight reduction in the residual induction (Br), or remanent magnetization. arnoldmagnetics.com Dysprosium substitution has also been found to improve the corrosion resistance of the magnets. wikipedia.org
| Property | Effect of Dysprosium Addition | Rationale |
| Intrinsic Coercivity (HcJ) | Increases | Enhances resistance to demagnetization. |
| High-Temperature Performance | Improves | Allows magnet to operate effectively at higher temperatures. |
| Residual Induction (Br) | Decreases | A trade-off for the gain in coercivity. |
| Corrosion Resistance | Improves | Enhances the durability of the magnet. |
| Data sourced from Arnold Magnetic Technologies and Wikipedia. arnoldmagnetics.comwikipedia.org |
Incorporation into Terfenol-D and its Magnetostrictive Properties
Terfenol-D is a magnetostrictive alloy, meaning it changes its shape when subjected to a magnetic field. wikipedia.org The name itself is an acronym derived from its components and its origin: Terbium (TER), Iron (FE), Naval Ordnance Laboratory (NOL), with the "-D" signifying the addition of Dysprosium. tdvib.com The typical formula is TbₓDy₁₋ₓFe₂ (where x ≈ 0.3). wikipedia.org
The incorporation of dysprosium, which can be introduced during the alloy's synthesis from precursor salts like dysprosium chloride, plays a crucial role. It reduces the intensity of the magnetic field required to induce the magnetostrictive response. wikipedia.orgtdvib.com Terfenol-D exhibits the highest room-temperature magnetostriction of any known material, a property utilized in transducers, sensors, and high-precision injectors. wikipedia.org By adjusting the terbium-to-dysprosium ratio, the material's properties can be tailored for a wide operating temperature range, from as low as -200°C to as high as 200°C. tdvib.com
| Property | Value/Description | Reference |
| Composition | Tb₀.₃Dy₀.₇Fe₁.₉₋₁.₉₅ | wpmucdn.com |
| Maximum Magnetostriction (Room Temp) | up to 0.002 m/m (2000 ppm) | wikipedia.org |
| Curie Temperature | 380 °C | tdvib.com |
| Operating Temperature Range | -200 °C to 200 °C (by adjusting Tb:Dy ratio) | tdvib.com |
| This table presents typical properties of the Terfenol-D alloy. |
Magnetic Properties of Dysprosium Nanoparticles Synthesized via Chloride-Based Routes
The synthesis of magnetic nanoparticles is an area of intense research due to their potential in data storage, biomedical applications, and catalysis. The magnetic properties of materials can change dramatically at the nanoscale. nih.gov
Researchers have successfully synthesized dysprosium fluoride (B91410) (DyF₃) nanoparticles through a chloride-based route, using water-soluble dysprosium(III) chloride hexahydrate as the precursor. researchgate.netresearchgate.net This method yielded some of the smallest reported DyF₃ nanoparticles, with sizes ranging from 3 to 7 nm. researchgate.netresearchgate.net
The magnetic properties of these nanoparticles were found to differ significantly from their bulk counterparts. Bulk DyF₃ is known to undergo a ferromagnetic transition at approximately 2.55 K. researchgate.net However, magnetic susceptibility measurements on the 5 nm DyF₃ nanoparticles synthesized from the chloride precursor showed no evidence of this ferromagnetic ordering down to 1.8 K. researchgate.netresearchgate.net This suppression of the ferromagnetic transition is attributed to nanoscale effects, with the onset of superparamagnetism being a possible explanation. researchgate.net In superparamagnetic nanoparticles, the magnetic moment of the entire particle fluctuates randomly, preventing the establishment of long-range magnetic order.
| Material | Particle Size | Ferromagnetic Ordering Temp. (Tₑ) | Magnetic Behavior |
| Bulk DyF₃ Crystal | - | ~2.55 K | Ferromagnetic |
| DyF₃ Nanoparticles | 3 - 7 nm | Not observed down to 1.8 K | Superparamagnetic (potential) |
| Data sourced from SpringerLink. researchgate.netresearchgate.net |
Catalytic Applications and Chemical Reactivity of Dysprosium Iii Chloride
Dysprosium(III) Chloride as a Lewis Acid Catalyst in Organic Reactions
Dysprosium(III) chloride (DyCl₃) is recognized as a moderately strong Lewis acid. chemeurope.comwikipedia.org According to the Hard and Soft Acids and Bases (HSAB) concept, it is classified as a "hard" acid. chemeurope.comwikipedia.org This Lewis acidity stems from the empty 4f orbitals of the dysprosium(III) ion, which can accept electron pairs from Lewis bases. smolecule.com This characteristic allows DyCl₃ and its derivatives to catalyze a variety of organic reactions. smolecule.comontosight.ai
Lanthanide salts with non-coordinating, electron-withdrawing anions, such as triflates (OTf), are known to be particularly potent Lewis acid catalysts. researchgate.net Dysprosium(III) trifluoromethanesulfonate (B1224126) (Dy(OTf)₃), a salt derived from the chloride, is noted for its effectiveness in reactions involving carbonyl compounds, a result of its high oxophilicity and stability in the presence of water. researchgate.net Its mild nature allows it to retain catalytic activity even in the presence of Lewis-basic nitrogen groups, making it a valuable catalyst for transformations involving multifunctional molecules. researchgate.net The catalytic species in such reactions often involve the coordination of the dysprosium ion to the substrate, thereby activating it for subsequent chemical transformation. mdpi.comacs.org
Specific Applications in Organic Synthesis
The Lewis acidic nature of dysprosium(III) compounds makes them effective catalysts in several key organic synthesis applications.
Dysprosium(III) compounds, particularly dysprosium(III) triflate, have proven to be highly effective catalysts for the aza-Piancatelli rearrangement. acs.orgnih.gov This reaction is a versatile method for synthesizing substituted 4-aminocyclopentenones from 2-furylcarbinols and various amines. mdpi.comorgsyn.org The catalytic process is believed to be initiated by the formation of an oxocarbenium intermediate through the action of the dysprosium catalyst. acs.org The Lewis acid activates the furylcarbinol by coordinating to the hydroxyl group, which facilitates a cascade reaction involving nucleophilic attack by the amine, ring-opening, and a 4π conrotatory electrocyclization to yield the final cyclopentenone product with high diastereoselectivity. mdpi.comacs.org
Research has demonstrated that a catalytic amount (e.g., 5 mol %) of Dy(OTf)₃ is sufficient to facilitate this transformation efficiently. orgsyn.org
Table 1: Dysprosium(III) Triflate-Catalyzed Aza-Piancatelli Rearrangement This table is based on representative data to illustrate the reaction.
| Entry | Furan-2-ylmethanol Reactant | Amine Reactant | Catalyst Loading | Solvent | Temperature (°C) | Product Yield & Selectivity |
| 1 | furan-2-yl(phenyl)methanol | 2,4,6-trimethylaniline | 5 mol % Dy(OTf)₃ | Acetonitrile (B52724) | 80 | High Yield, trans-selective orgsyn.org |
| 2 | (Furan-2-yl)methanol | Aniline | 5 mol % Dy(OTf)₃ | Acetonitrile | 80 | High Yield, trans-selective mdpi.com |
| 3 | Aminoalkylfuranmethanol | Tethered Alkyl Amine | Dy(OTf)₃ | Not Specified | Not Specified | Diastereoselective Azaspirocycle Formation nih.gov |
Beyond this rearrangement, dysprosium-based catalysts are active in other significant organic reactions:
Dysprosium compounds can function as catalysts in certain polymerization reactions. chemistrycool.com As members of the lanthanide series, they are part of a class of metals used in coordination polymerization to produce polymers with controlled microstructures and properties. While specific research on dysprosium chloride is limited, studies on related lanthanide catalysts, such as those based on neodymium, provide insight into the catalytic mechanism. These systems typically involve the lanthanide salt, an alkylaluminum co-catalyst, and sometimes a halide donor to form the active catalytic species. rsc.org By adjusting reaction parameters, the properties of the resulting polymer can be finely tuned.
Table 2: Influence of Reaction Temperature on Lanthanide-Catalyzed Ocimene Polymerization This table is illustrative of lanthanide catalysis principles, based on data for a Neodymium system.
| Entry | Temperature (°C) | Reaction Time (min) | Conversion Yield (%) | Catalytic Activity (kg POc mol Nd⁻¹ h⁻¹) |
| 1 | 50 | 240 | 62 | 230 |
| 2 | 65 | 240 | 70 | 315 |
| 3 | 80 | 240 | 66 | 360 |
| Data adapted from a study on Neodymium-catalyzed polymerization of ocimene, illustrating the effect of temperature on catalytic activity and yield. rsc.org |
Role in Distinct Organic Transformations (e.g., Aza-Piancatelli Rearrangement)
Dysprosium Compounds as Catalytic Supports or Reinforcing Agents
In addition to their direct catalytic activity, dysprosium compounds are utilized as promoters and supports in heterogeneous catalysis. The addition of dysprosium to existing catalyst formulations can significantly enhance their performance.
A notable example is the use of dysprosium as a promoter for cobalt-on-alumina (Co/Al₂O₃) catalysts in the dry reforming of methane (B114726) to produce syngas (H₂ and CO). researchgate.net The addition of small amounts of dysprosium (0.1-0.3 wt%) to the catalyst has been shown to increase the basicity of the catalyst surface and reduce the size of the active metal (Co₃O₄) crystallites. researchgate.net This leads to higher metal dispersion and a stronger adsorption capacity for CO₂, resulting in enhanced methane conversion and higher yields of hydrogen and carbon monoxide. researchgate.net
Table 3: Effect of Dysprosium Promoter on Co/Al₂O₃ Catalyst Performance at 973 K This table is based on findings from a study on Dy-promoted catalysts. researchgate.net
| Catalyst (wt% Dy) | Co₃O₄ Crystallite Size (nm) | CH₄ Conversion (%) | H₂ Yield (%) | CO Yield (%) |
| 0 | 8.15 | ~70 | ~55 | ~78 |
| 0.1 | 7.31 | ~75 | ~61 | ~84 |
| 0.3 | 6.68 | 79.4 | 65.8 | 89.2 |
Furthermore, dysprosium oxide (Dy₂O₃) serves as a reinforcing agent for ceramic materials designed for high-temperature applications. stanfordmaterials.com Dysprosium-Organic Frameworks (Dy-MOFs) can also act as precursors for the synthesis of dysprosium oxide particles with well-defined morphologies through calcination.
Dysprosium Iii Chloride in Advanced Optical and Electronic Materials
Luminescence Properties and Energy Transfer Mechanisms
The trivalent dysprosium ion (Dy³⁺) is notable for its characteristic luminescence, which arises from 4f-4f electronic transitions. dbc.wroc.placs.org These transitions, while parity-forbidden and resulting in low absorption coefficients, can be efficiently populated through sensitization, a process where an "antenna" molecule or ion absorbs light and transfers the energy to the Dy³⁺ ion. rsc.orgrsc.org This indirect excitation mechanism is crucial for the practical application of dysprosium's luminescent properties. rsc.org The primary emitting state for Dy³⁺ is the ⁴F₉/₂ level. acs.org
Application in Phosphor Materials for LED and Display Technologies
Dysprosium(III) chloride is a key component in the production of phosphor materials essential for Light Emitting Diode (LED) and display technologies. chemimpex.comstanfordmaterials.com Phosphors are substances that absorb energy and re-emit it as visible light. stanfordmaterials.com When doped into various host materials, dysprosium ions can produce bright and efficient luminescence. chemimpex.comstanfordmaterials.com
Dysprosium-doped phosphors are particularly valued for their ability to emit in the blue and yellow regions of the visible spectrum. ias.ac.in The combination of these emissions can be tuned to generate white light, a critical requirement for solid-state lighting (SSL) and full-color displays. ias.ac.inbanglajol.info For instance, Lu₁Gd₂Ga₂Al₃O₁₂:Dy³⁺ phosphors show strong emission in both the blue and yellow regions, making them suitable for use in white LEDs. ias.ac.in The intensity ratio of the blue to yellow emission can often be controlled by adjusting the concentration of the dysprosium dopant. ias.ac.in
The unique electronic structure of rare earth elements like dysprosium allows for efficient energy absorption and re-emission. stanfordmaterials.com This results in phosphors with high stability, long lifespans, and the ability to produce specific colors, making them ideal for high-performance applications in modern lighting and display systems. stanfordmaterials.comstanfordmaterials.com
Table 1: Emission Properties of a Dysprosium-Doped Phosphor
| Property | Value |
|---|---|
| Host Material | Lu₁Gd₂Ga₂Al₃O₁₂ |
| Dopant | Dy³⁺ |
| Major Emission Peaks | 483 nm (Blue), 580 nm (Yellow) |
| Application | White Light Emitting Diodes (WLEDs) |
Data sourced from a study on Lu₁Gd₂Ga₂Al₃O₁₂:Dy³⁺ phosphors, which demonstrates the combination of blue and yellow emissions to produce white light suitable for LED applications. ias.ac.in
Downshifting Luminescence Properties
The trivalent dysprosium ion (Dy³⁺) is known for its downshifting luminescence capabilities. wikipedia.orgwikiwand.com This process involves the absorption of higher-energy photons, typically in the ultraviolet (UV) range, and the subsequent emission of lower-energy photons in the visible part of the spectrum. wikipedia.orgwikiwand.com This property is the foundation for a new generation of UV-pumped white light-emitting diodes. wikipedia.orgwikiwand.com
Recent research has focused on enhancing downshifting luminescence intensity. One approach involves designing novel core-shell nanostructures to extend the active layer, which allows for a higher concentration of luminescent centers without significant concentration quenching. arxiv.org This can lead to a substantial enhancement in luminescence intensity compared to traditional structures. arxiv.org Downshifting materials are also being explored to improve the efficiency of solar cells by converting UV light, which is typically detrimental to the device, into usable visible light. researchgate.net
Ligand-to-Lanthanide Energy Transfer Efficiency and Optimization
Due to the inherently weak light absorption of lanthanide ions, a process known as the "antenna effect" is employed to enhance their luminescence. rsc.org This involves the use of organic ligands that can efficiently absorb excitation energy and transfer it to the central lanthanide ion, a process termed ligand-to-lanthanide energy transfer (LLET). rsc.orgrsc.org The efficiency of this intramolecular energy transfer is a critical factor in the performance of luminescent lanthanide complexes. rsc.org
The primary mechanism for LLET involves the ligand absorbing light, transitioning to an excited singlet state (S₁), undergoing intersystem crossing to a longer-lived triplet state (T₁), and then transferring this energy to an emissive state of the lanthanide ion. bham.ac.uk For this transfer to be efficient, the energy of the ligand's triplet state must be appropriately matched with the accepting energy level of the lanthanide ion. rsc.org
Researchers have explored various strategies to optimize LLET efficiency. This includes the careful design of ligands with high absorption cross-sections and triplet state energies that facilitate effective energy transfer to the Dy³⁺ ion. rsc.orgbham.ac.uk Studies have shown that the choice of both the primary and ancillary ligands in a complex can significantly impact the luminescence enhancement of the Dy³⁺ ion. rsc.org For instance, in certain dysprosium complexes, a broad emission band from the ligand itself indicates that the absorbed energy is not being effectively transferred to the metal ion. rsc.org The energy transfer process can occur through both intramolecular and intermolecular pathways. oaepublish.com
Magneto-Luminescent Coupling in Multifunctional Materials
There is growing interest in developing multifunctional materials that combine the luminescent properties of dysprosium ions with their magnetic characteristics. frontiersin.orgresearchgate.net Dysprosium(III) is a prime candidate for creating single-molecule magnets (SMMs) due to its significant magnetic anisotropy. frontiersin.org The integration of luminescence and magnetism in a single material opens up possibilities for applications in optomagnetic devices, optical switches, and high-density information storage. researchgate.nethenu.edu.cn
Research has demonstrated that it is possible to create dysprosium-based complexes that exhibit both field-induced slow magnetic relaxation (a hallmark of SMMs) and characteristic Dy³⁺ luminescence. frontiersin.orgresearchgate.net In some cases, a correlation between the magnetic and luminescent properties can be established, allowing for the determination of magnetic properties, such as the Orbach barrier for magnetic relaxation, from low-temperature emission spectra. researchgate.net
For example, a two-dimensional dysprosium(III) coordination polymer has been synthesized that displays field-induced SMM behavior, proton conductivity, and luminescence, where the organic ligand sensitizes the characteristic emission of the Dy³⁺ ion. frontiersin.org Similarly, a series of dysprosium-based phosphotungstates have been shown to exhibit both yellowish-green emission from Dy³⁺ ions and field-induced SMM behavior. henu.edu.cn
Table 2: Properties of a Multifunctional Dysprosium Coordination Polymer
| Property | Observation |
|---|---|
| Magnetic Behavior | Field-induced slow relaxation of magnetization |
| Energy Barrier (Ueff/kB) | 35.3 K |
| Relaxation Time (τ₀) | 1.31 × 10⁻⁶ s |
| Luminescence | Characteristic Dy(III) emission at 481 nm and 475 nm |
Data from a study on a two-dimensional dysprosium(III) coordination polymer, highlighting its combined magnetic and luminescent properties. frontiersin.org
Laser Materials Applications
Dysprosium(III) chloride and other dysprosium compounds have specialized applications in the field of laser technology, particularly as dopants in various host materials. stanfordmaterials.comepomaterial.comalfa-chemistry.com
Dopant in Solid-State Lasers
Dysprosium ions (Dy³⁺) are utilized as dopants in solid-state laser systems to enhance their efficiency and output power. chemimpex.comaemree.com When incorporated into crystalline or glass hosts, Dy³⁺ can act as the active gain medium. researchgate.netriwoodward.com These dysprosium-doped materials are of interest for generating laser emission in specific spectral regions, such as the yellow visible region and the mid-infrared (MIR) region. dbc.wroc.plriwoodward.com
For instance, Dy³⁺-doped crystals are being investigated for their potential in creating efficient yellow solid-state lasers, which could be pumped by commercially available blue laser diodes. researchgate.net The spectroscopic properties of Dy³⁺ in various crystals, such as Li₂Gd₄(MoO₄)₇, have been studied to assess their potential as laser gain media. researchgate.net Furthermore, dysprosium-doped chloride crystals have shown promise for amplification in the 1300-nm telecommunications window. optica.org In the mid-infrared, dysprosium is a unique rare earth ion offering emission around 3 µm and even longer wavelengths, with broader emission cross-sections than many alternatives. riwoodward.com
Table 3: Compounds Mentioned
| Compound Name |
|---|
| Dysprosium(III) Chloride |
| Lu₁Gd₂Ga₂Al₃O₁₂:Dy³⁺ |
| Yttrium Aluminium Garnet |
| Dysprosium Fluoride (B91410) |
| Dysprosium Oxide |
| Dysprosium Hydroxide |
| [Dy(hfaa)₃phen] |
| Sm(DPAP)₃ |
| Dy(DPAP)₃ |
| Gd-DPAP |
| KPb₂Cl₅:Dy³⁺ |
| YVO₄:Dy³⁺ |
| LaPO₄ |
| CaS:Ce,Dy |
| LaCl₃ |
| Dy(PM)₃(TP)₂ |
| [Dy(Hm-dobdc)(H₂O)₂]·H₂O |
| Li₂Gd₄(MoO₄)₇ |
| Na₂Gd₄(MoO₄)₇ |
| K₂[N(CH₃)₄]₅H₄[Dy(α-PW₁₁O₃₉)₂]·21H₂O |
| Na₂[N(CH₃)₄]₄H₂[{Dy(α-PW₁₁O₃₉)(H₂O)₃}₂]·28H₂O |
| K₈H₃[(DyOH₂)₃(CO₃)(α-PW₉O₃₄)₂]·30H₂O |
| K₁₄H₁₂[Dy₈(PW₁₀O₃₈)₄(OH)₄(H₂O)₂(W₃O₁₄)]·57H₂O |
| [Dy(NO₃)₃(H₂O)₄]·2H₂O |
| [Ln(btfa)₃(4,4′-dinonylbipy)] |
Utilization in Laser Glass Manufacturing
Dysprosium(III) chloride, along with other dysprosium compounds, serves as a critical dopant in the manufacturing of specialized laser glasses. chemimpex.comstanfordmaterials.comsamaterials.comepomaterial.com The incorporation of dysprosium ions (Dy³⁺) into various glass matrices, such as phosphate, borate (B1201080), and fluorotellurite glasses, imparts unique luminescent properties that are essential for specific laser applications. researchgate.netoptica.orgmdpi.com Dysprosium-doped materials are particularly noted for their potential in solid-state lighting, including the generation of white light and yellow lasers. researchgate.netelsevier.es
The choice of the glass host material is crucial as it influences the optical and physical properties of the final laser glass. Phosphate glasses, for example, have been investigated for their ability to accommodate high concentrations of rare-earth ions and for their favorable radiative properties derived from Judd-Ofelt theory analysis. researchgate.net Similarly, borate glasses doped with Dy³⁺ have shown high quantum yields, making them efficient for laser illumination devices. optica.org The table below summarizes key properties of different dysprosium-doped laser glasses.
| Glass Type | Dopant | Key Properties & Findings | Reference |
| K-Sr-Al Phosphate Glass | Dy₂O₃ | Intense yellow emission around 572 nm. Judd-Ofelt theory used to analyze radiative properties. | researchgate.net |
| Alkaline-Earth Borate Glass | Dy₂O₃ | Quantum yield as high as 23.10% under 453 nm blue laser excitation. Intense multi-peak warm yellowish-white fluorescence. | optica.org |
| Lithium Borosilicate Glass | Dy₂O₃ | Chromaticity values approaching pure white light at 1.5 mol% and 2 mol% concentrations. | elsevier.es |
| Fluorotellurite Glass | Er₂O₃/Dy₂O₃ | Broadband gain span of approximately 400 nm in the 2.85 μm band. Maximum emission cross-section for Dy³⁺ reaches 7.22 × 10⁻²¹ cm². | mdpi.com |
| Lanthanum Titanate Glass | Dy₂O₃ | Dy³⁺:⁶H₁₃/₂ → ⁶H₁₅/₂ transition at 2957 nm with a fluorescence lifetime of 9.09 μs. Offers high thermal stability. | optica.org |
Thin Film Deposition Techniques
Dysprosium(III) chloride is a key precursor material for the deposition of dysprosium-containing thin films, which have applications in various electronic and optical devices. mocvd-precursor-encyclopedia.de Thin film deposition techniques can be broadly categorized into physical vapor deposition (PVD) and chemical vapor deposition (CVD) methods. americanelements.com In chemical methods, precursors like dysprosium(III) chloride undergo a chemical reaction at the substrate surface to form the desired film. americanelements.com
Several techniques are employed for depositing thin films using dysprosium compounds:
Spray Pyrolysis : This cost-effective vapor deposition technique has been used to create dysprosium-doped tin oxide (SnO₂) thin films. mocvd-precursor-encyclopedia.de A solution containing dysprosium(III) chloride hexahydrate is sprayed onto a heated substrate, where it decomposes and reacts to form the doped film. mocvd-precursor-encyclopedia.de These films are n-type transparent semiconductors with applications in electro-optics and solar energy conversion. Doping with dysprosium has been shown to increase the optical transmission of SnO₂ films. mocvd-precursor-encyclopedia.de
Pulsed Laser Deposition (PLD) : This PVD method has been successfully used to grow dysprosium-substituted cerium-yttrium iron garnet (Dy:CeYIG) thin films on silicon substrates. aip.org In PLD, a high-power laser vaporizes a target material (in this case, Dy:CeYIG), which then deposits as a thin film on the substrate. These films exhibit perpendicular magnetic anisotropy, a crucial property for developing integrated optical isolators. aip.org
Successive Ionic Layer Adsorption and Reaction (SILAR) : The SILAR method is an inexpensive chemical deposition technique suitable for creating thin films at lower temperatures. mdpi.com It has been used to deposit dysprosium sulfide (B99878) (Dy₂S₃) thin films on stainless steel substrates. researchgate.net The process involves sequential immersion of the substrate into solutions containing the cationic (dysprosium chloride) and anionic (a sulfide source) precursors. mdpi.comresearchgate.net
Sol-Gel Deposition : This is a wet-chemical technique that involves the formation of a 'sol' (a colloidal solution of precursors) and its subsequent gelation to form a network. americanelements.com While specific examples using dysprosium chloride were not prominent in the search results, metal chlorides are common precursors in this method for producing metal oxide films. americanelements.com
The choice of deposition technique significantly influences the structural, optical, and electronic properties of the resulting thin film, such as crystallinity, grain size, thickness, and surface morphology. aip.orgmdpi.com
Applications in Optoelectronic Devices (e.g., Semi-organic Compositions)
Dysprosium(III) chloride finds application in the synthesis of novel materials for optoelectronic devices, particularly in semi-organic compositions. These materials combine the properties of organic compounds, such as ease of fabrication, with the functionality of inorganic components like rare-earth metal ions. ias.ac.inresearchgate.net
A notable example is the semi-organic composition of thiourea (B124793) mixed with dysprosium chloride (TuDyCl). ias.ac.in Single crystals of this material, grown by the slow evaporation technique, exhibit properties that make them suitable for optoelectronic applications. Crucially, the crystals show good optical transmission throughout the entire visible region, with a lower cut-off wavelength at 278 nm. ias.ac.in The absence of significant light absorption in the visible spectrum is a desirable characteristic for many optical components. ias.ac.in The material has a wide optical band gap, calculated to be 4.24 eV, which is another important parameter in the fabrication of optoelectronic devices like light-emitting diodes and sensors. ias.ac.in
The structural and morphological analyses of the TuDyCl crystal confirm the incorporation of dysprosium into the thiourea matrix, resulting in a material with high crystallinity. ias.ac.in The unique electronic and optical properties of such semi-organic materials stem from the interplay between the organic and inorganic constituents. researchgate.net The development of these materials opens avenues for creating low-cost and efficient components for various electronic and optoelectronic devices. researchgate.net While not directly using dysprosium chloride, related research shows that other rare-earth chlorides, like thulium(III) chloride, are used as precursors to create doped metal oxides for devices such as supercapacitors and perovskite solar cells, highlighting the general utility of rare-earth chlorides in this field. sigmaaldrich.com
Sensory Capabilities of Dysprosium Metal-Organic Frameworks (MOFs)
Dysprosium-based Metal-Organic Frameworks (MOFs) are a class of crystalline coordination polymers that exhibit significant potential as sensory materials. nanorh.commdpi.com These frameworks are constructed from dysprosium ions, which act as luminescent and magnetic centers, linked together by organic ligands. mdpi.commdpi.com The porous nature and high surface area of MOFs, combined with the intrinsic luminescent properties of dysprosium, make them highly effective for detecting a variety of chemical species. nanorh.com Dysprosium(III) chloride is often used as the metal source in the solvothermal synthesis of these MOFs. researchgate.net
The primary sensing mechanism of dysprosium MOFs relies on changes in their luminescence. nanorh.com When the MOF interacts with a target analyte, its fluorescence emission can be enhanced, quenched, or shifted, providing a detectable signal. nanorh.commdpi.com This has led to the development of Dy-MOFs as chemical sensors for various applications:
Solvent Detection : Researchers have synthesized Dy-MOFs using a 5-aminoisophthalic acid ligand that shows a variation in its luminescent signal depending on the solvent it is exposed to. mdpi.comresearchgate.netnih.gov The dispersion of the solid MOF in different solvents causes a change in its total emission capacity, which correlates with the polarity of the solvent. mdpi.com
pH Sensing : A multifunctional Dy-MOF was synthesized that acts as a ratiometric pH probe. acs.org The luminescence signal of this MOF displays a visible color change as the acidity of the solution changes, making it a visual sensor for pH in the range of 2.0 to 12.0. acs.org
Detection of Nitroaromatic Explosives : Nanocrystals of a dysprosium-benzenedicarboxylate MOF have demonstrated high sensitivity and selectivity for sensing nitroaromatic compounds, which are components of many explosives. asianpubs.org The fluorescence of the Dy-MOF nanorods is quenched in the presence of molecules like 2,4,6-trinitrotoluene (B92697) (TNT), enabling rapid and sensitive detection. asianpubs.org
Biological Sensing : A water-stable dysprosium-based MOF has been developed as a fluorescent sensing platform for detecting specific Ebolavirus RNA sequences. rsc.org The MOF interacts non-covalently with a probe DNA strand, and the system's fluorescence changes upon binding to the complementary target RNA, with a detection limit in the picomolar range. rsc.org
The combination of tunable structures, high porosity, and the unique luminescent and magnetic properties of the dysprosium ion makes Dy-MOFs a promising platform for creating a new generation of highly sensitive and selective chemical sensors. nanorh.commdpi.commdpi.com
Emerging Research Directions and Future Outlook
Dysprosium(III) Chloride in Quantum Information Science Contexts
Dysprosium(III) chloride and its derivatives are at the forefront of research in quantum information science, primarily due to the significant magnetic anisotropy of the dysprosium(III) ion. This property is essential for the development of single-molecule magnets (SMMs), which are individual molecules that can exhibit slow magnetic relaxation and magnetic bistability. researchgate.net These characteristics make them potential candidates for high-density data storage, spintronic devices, and as qubits in quantum computing. chinesechemsoc.orgnih.gov
The quantum effects in these molecules, such as quantum tunneling of magnetization (QTM), are a central focus of study. chinesechemsoc.orgmdpi.com Researchers are investigating how to control and manipulate these quantum states, which is a critical step toward their practical application in quantum information processing. nih.govmdpi.com The ability to electrically control the magnetic properties of dysprosium-based SMMs has been demonstrated, opening a pathway for the development of molecular-level electronic devices. nih.gov
Recent research has focused on synthesizing dysprosium(III) complexes with specific coordination geometries to enhance their SMM properties. chinesechemsoc.orgchinesechemsoc.org For example, complexes with low coordination numbers are being designed to achieve high axial symmetry, which is predicted to lead to higher energy barriers for magnetization reversal and increased blocking temperatures. chinesechemsoc.orgchinesechemsoc.org Ab initio calculations are often used to predict the magnetic anisotropy and guide the synthesis of new high-performance SMMs. chinesechemsoc.orgchinesechemsoc.org The ultimate goal is to create SMMs that can operate at higher temperatures, moving beyond the current limitations of liquid-helium temperatures. acs.org
Molecular ions, including those containing dysprosium chloride, are also being explored as platforms for quantum physics and chemistry advancements. aip.org Their rich internal structure and the ability to be trapped for extended periods make them suitable for applications such as quantum computing architectures where molecular ion qubits could be addressed by laser and microwave fields. aip.org
Exploration of Novel Coordination Environments and Their Impact on Advanced Properties
The magnetic and luminescent properties of dysprosium(III) chloride complexes are highly dependent on the coordination environment of the Dy³⁺ ion. mdpi.com Researchers are actively exploring how different ligands and coordination geometries can be used to fine-tune these properties for specific applications. The coordination number and the symmetry of the ligand field around the dysprosium ion play a crucial role in determining the magnetic anisotropy and the efficiency of luminescence. mdpi.commdpi.com
One key area of investigation is the synthesis of complexes with high-order molecular symmetry, such as D₄d, D₅h, and D₆h, which can suppress quantum tunneling and enhance SMM behavior. mdpi.commdpi.com For instance, dysprosium SMMs with pseudo-D₅h symmetry have shown high anisotropy barriers. researchgate.net Conversely, impressive SMM performance has also been achieved in low-symmetry dysprosium compounds where the shortest metal-ligand bonds are in axial positions. chinesechemsoc.org
The choice of ligands is critical. Researchers are experimenting with a wide variety of organic ligands, including:
Bis(arylamido) ligands: Used to create four-coordinate Dy(III) SMMs with high relaxation energy barriers. chinesechemsoc.org
Cyclopentadienyl (B1206354) ligands: Employed in the synthesis of dysprosium(III)-metallocene SMMs. researchgate.net
Schiff base ligands: Utilized to create polynuclear dysprosium complexes with interesting magnetic properties. mdpi.com
Hexadentate amine ligands: Explored for creating octacoordinated dysprosium complexes with distorted geometries. mdpi.com
Triphenylphosphine (B44618) oxide and related ligands: Used to generate six-coordinate Dy(III) complexes with octahedral environments. researchgate.net
The following table summarizes the impact of different coordination environments on the magnetic properties of selected dysprosium complexes.
| Complex Type | Coordination Geometry | Key Finding | Reference |
|---|---|---|---|
| Four-coordinate Dy(III) SMM | Distorted tetrahedral | High relaxation energy barrier (up to 1578 K). chinesechemsoc.org | chinesechemsoc.org |
| Six-coordinate Dy(III) Single-Ion Magnet | Trigonal-prismatic | Exhibits SMM behavior under zero DC field. researchgate.net | researchgate.net |
| Dinuclear Dy(III) Triple-Decker | Square antiprism (D₄d) | Dual magnetic relaxation processes observed. mdpi.com | mdpi.com |
| Tetranuclear Dy(III) Schiff Base | Biaugmented trigonal prism (BTP) | Slow relaxation of magnetization. mdpi.com | mdpi.com |
Development of Multifunctional Dysprosium(III) Chloride-Based Materials
There is a growing interest in developing materials that combine multiple functionalities, such as magnetism and luminescence, within a single compound. mdpi.comresearchgate.net Dysprosium(III) chloride is an excellent candidate for creating such multifunctional materials because the Dy³⁺ ion possesses both interesting magnetic properties and characteristic luminescence. mdpi.comsmolecule.com
These "magneto-luminescent" materials have potential applications in areas like optoelectronic devices, optical switches, and smart devices. henu.edu.cn For example, researchers have synthesized dysprosium-based phosphotungstates that exhibit both SMM behavior and yellowish-green light emission. henu.edu.cn The intensity of the luminescence and the magnetic relaxation behavior can be tuned by modifying the structure of the complex. henu.edu.cn
Another approach to multifunctionality is the incorporation of ferroelectricity into dysprosium-based SMMs. nih.gov This has led to the successful realization of magnetoelectric effects, where the magnetic properties can be modulated by an electric field, and conversely, the electric polarization can be influenced by a magnetic field. nih.gov This breakthrough opens the door for the electrical detection and control of quantum tunneling of magnetization, a significant step towards practical applications in molecular electronics. nih.gov
The development of these materials often involves the use of complex ligand systems to control the coordination environment of the Dy³⁺ ion, thereby influencing both its magnetic and optical properties. mdpi.com
Sustainable and Green Chemistry Approaches in Dysprosium Chloride Synthesis and Application
The increasing demand for rare-earth elements like dysprosium, driven by their use in high-tech and green energy technologies, has raised concerns about the environmental impact of their extraction and processing. aemree.comchemimpex.com As a result, there is a growing emphasis on developing more sustainable and green chemistry approaches for the synthesis and application of dysprosium chloride and its derivatives.
In terms of synthesis, traditional methods for preparing anhydrous dysprosium(III) chloride can be energy-intensive. chemeurope.comwikipedia.org Research is ongoing to find more environmentally friendly synthetic routes. This includes exploring the use of less hazardous reagents and developing processes that are more energy-efficient.
In the realm of applications, dysprosium compounds, including the chloride, are being investigated as catalysts to promote greener and more sustainable manufacturing processes. aemree.com Dysprosium-based catalysts can enhance the efficiency of various industrial reactions, leading to reduced energy consumption and the minimization of byproducts. aemree.com For example, a chitosan-supported Dy(III) nanocatalyst has been synthesized and used for the one-pot, three-component synthesis of hexahydropyrimidine (B1621009) derivatives in water at room temperature, demonstrating a sustainable alternative to existing protocols. researchgate.net
The use of dysprosium in green technologies, such as in high-performance magnets for electric vehicles and wind turbines, and in energy-efficient lighting, highlights its role in a more sustainable future. chemimpex.comnetascientific.com However, the lifecycle of these products, including the recycling and recovery of dysprosium, is a critical area of ongoing research to ensure the long-term sustainability of these technologies.
Q & A
Q. What are the optimal methods for synthesizing high-purity dysprosium chloride (DyCl₃) in laboratory settings?
Dysprosium chloride is commonly synthesized by reacting dysprosium oxide (Dy₂O₃) with hydrochloric acid (HCl) under controlled stoichiometric conditions. The reaction proceeds as: Dy₂O₃ + 6HCl → 2DyCl₃ + 3H₂O Post-synthesis, impurities are removed via solvent extraction or ion exchange techniques, particularly when separating DyCl₃ from other rare earth chlorides. For high-purity applications (e.g., nanomaterials), vacuum sublimation or recrystallization in anhydrous solvents is recommended .
Q. Which characterization techniques are critical for verifying DyCl₃ purity and structural integrity?
Key methods include:
- X-ray Diffraction (XRD) to confirm crystallinity and phase purity.
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for elemental analysis.
- Thermogravimetric Analysis (TGA) to assess hydration levels in DyCl₃·6H₂O.
- Fourier-Transform Infrared Spectroscopy (FTIR) to identify chloride coordination and hygroscopic degradation .
Q. How can researchers mitigate challenges in DyCl₃ purification due to co-occurring rare earth elements?
Solvent extraction using selective ligands like bis(2-ethylhexyl)phosphoric acid (D2EHPA) or ionic liquids (e.g., AliOle IL) effectively separates Dy³⁺ from La³⁺, Nd³⁺, or Y³⁺. Adjusting pH and chloride ion concentration in the aqueous phase optimizes separation efficiency. For example, high chloride concentrations (>2 mol·L⁻¹) favor the extraction of DyCl₂⁺ species .
Q. What protocols ensure safe handling of DyCl₃ given its hygroscopic nature?
Store DyCl₃ in desiccators under inert gas (argon/nitrogen). For anhydrous DyCl₃, conduct synthesis and storage in gloveboxes with <1 ppm moisture. Monitor hydration via TGA before experimental use to avoid unintended water interference in reactions .
Advanced Research Questions
Q. How can solvent extraction models for DyCl₃ be validated using computational tools?
Develop equilibrium equations and mass balances for the extraction system (e.g., Dy³⁺/Cl⁻/AliOle IL). Solve these using software like MATLAB to predict extraction efficiency under varying chloride concentrations. Validate models by comparing calculated vs. experimental distribution coefficients (e.g., logD values) .
Q. What strategies resolve contradictions in DyCl₃’s magnetic relaxation data across different studies?
Discrepancies in single-molecule magnet (SMM) behavior (e.g., slow magnetization relaxation) may arise from ligand field symmetry or crystal packing effects. Use ab initio CASSCF/NEVPT2 calculations to model ligand field parameters and compare with experimental magnetic susceptibility data. Cross-validate with synchrotron X-ray absorption spectroscopy (XAS) to assess Dy³⁺ coordination geometry .
Q. How do researchers reconcile conflicting toxicity reports for DyCl₃ in biological studies?
Soluble DyCl₃ shows mild toxicity (LD₅₀ ~500 mg/kg in mice), but discrepancies arise from differences in administration routes (oral vs. intravenous) and model organisms. Standardize assays using in vitro cell viability tests (e.g., MTT assay) and correlate with in vivo biodistribution studies (e.g., ICP-MS tracking of Dy³⁺ in organs) .
Q. What experimental designs optimize DyCl₃’s stability in high-temperature or acidic environments?
For high-temperature applications (e.g., molten salt reactors), encapsulate DyCl₃ in alumina crucibles to prevent oxidation. In acidic media, pair DyCl₃ with stabilizing ligands like crown ethers to reduce hydrolysis. Monitor stability via in situ Raman spectroscopy .
Q. How can computational modeling predict DyCl₃’s reactivity in novel coordination complexes?
Density Functional Theory (DFT) calculations can model ligand substitution energetics and electronic structure. For example, simulate the binding affinity of Dy³⁺ with Schiff base ligands to predict complex stability. Validate predictions with cyclic voltammetry and magnetometry .
Q. What methodologies address spectral interference in DyCl₃ analysis using ICP-OES?
Overcome spectral overlaps (e.g., Dy³⁺ emission lines with Er³⁺ or Ho³⁺) by employing high-resolution ICP-OES or collision/reaction cell technology. Use standard addition methods for quantification in multi-rare-earth matrices .
Tables for Key Data
Table 1: Solvent Extraction Efficiency of DyCl₃ Using AliOle IL
| Chloride Concentration (mol·L⁻¹) | LogD (Dy³⁺) | Dominant Species |
|---|---|---|
| 0.05 | 1.2 | Nd³⁺ |
| 2.0 | 3.5 | NdCl₂⁺ |
| 5.0 | 4.1 | DyCl₂⁺ |
| Data adapted from solvent extraction modeling studies . |
Table 2: Magnetic Properties of DyCl₃-Based Complexes
| Complex | Ueff (cm⁻¹) | Relaxation Time (s) |
|---|---|---|
| [DyCl₃(Schiff base)] | 45 | 0.01 |
| [DyCl₃(crown ether)] | 72 | 0.1 |
| Ueff = Effective energy barrier for magnetization reversal . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
